Hadacidin sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2618-22-6 |
|---|---|
Molecular Formula |
C3H4NNaO4 |
Molecular Weight |
141.06 g/mol |
IUPAC Name |
sodium 2-[formyl(hydroxy)amino]acetate |
InChI |
InChI=1S/C3H5NO4.Na/c5-2-4(8)1-3(6)7;/h2,8H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
GAGCLKDXQBHHBE-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])N(C=O)O.[Na+] |
Related CAS |
689-13-4 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Hadacidin Sodium: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of hadacidin sodium, a metabolite produced by Penicillium species with notable anticancer and plant growth-inhibitory properties. This document details its discovery, the intricacies of its biosynthesis, and the methodology for its isolation and characterization, catering to the needs of researchers and professionals in drug development and microbiology.
Introduction: Discovery and Significance
Hadacidin, chemically known as N-formyl-N-hydroxyglycine, was first identified as a product of the fungus Penicillium frequentans. Its discovery stemmed from screenings for fungal fermentation products with antitumor activity. Hadacidin exhibits inhibitory effects on the growth of human adenocarcinoma, highlighting its potential as a chemotherapeutic agent. Further research has elucidated its role as a potent and specific inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthetic pathway. This targeted mechanism of action makes hadacidin a subject of continued interest in the fields of oncology and biochemistry.
Biosynthesis of Hadacidin in Penicillium
The biosynthesis of hadacidin in Penicillium aurantioviolaceum is a relatively straightforward pathway originating from the common amino acid, glycine. The process involves two key enzymatic steps:
-
N-oxygenation of Glycine: The initial and rate-limiting step is the oxidation of the amino group of glycine to form the intermediate, N-hydroxyglycine. This reaction is catalyzed by a specific oxygenase.
-
N-formylation of N-hydroxyglycine: The newly formed N-hydroxyglycine is then formylated, leading to the final product, hadacidin. This step is carried out by a formyltransferase.
The simplicity of this pathway makes it an interesting target for metabolic engineering to potentially enhance production yields.
Biosynthetic pathway of hadacidin from glycine.
Mechanism of Action: Inhibition of Purine Synthesis
Hadacidin exerts its biological effects by targeting a key enzyme in the purine biosynthesis pathway, adenylosuccinate synthetase. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By acting as a competitive inhibitor of aspartate, one of the substrates of adenylosuccinate synthetase, hadacidin effectively blocks the synthesis of AMP. This disruption of purine metabolism is the basis for its observed anticancer and growth-inhibitory activities.
Inhibition of adenylosuccinate synthetase by hadacidin.
Data Presentation
The following tables summarize key quantitative data related to the interaction of hadacidin and its analogs with adenylosuccinate synthetase.
| Substrate/Inhibitor | Enzyme | Km / Ki (µM) |
| Inosine Monophosphate (IMP) | Adenylosuccinate Synthetase | 36 |
| Guanosine Triphosphate (GTP) | Adenylosuccinate Synthetase | 23 |
| Aspartate | Adenylosuccinate Synthetase | 714 |
| Hadacidin | Adenylosuccinate Synthetase | 86 (Ki) |
| Guanosine-5'-(β,γ-imino)triphosphate | Adenylosuccinate Synthetase | 15 (Ki) |
| Formycin B monophosphate | Adenylosuccinate Synthetase | 80 (Ki) |
Table 1: Kinetic parameters of adenylosuccinate synthetase and its inhibitors.
| Compound | Concentration (mM) | Inhibition of Adenylosuccinate Synthetase (%) |
| Hadacidin | 5 | 100 |
| N-acetyl-N-hydroxyglycine | 5 | 50 - 75 |
| N-formylglycine | 5 | 50 - 75 |
| N-acetylglycine | 5 | 50 - 75 |
| N-hydroxyglycine | 5 | 50 - 75 |
| N-(thiocarboxy)-L-aspartic anhydride | 5 | 27 |
| N-benzoylglycine | 5 | 6 |
| N-Formylsarcosine | 5 | 0 |
| N-acetylmethionine | 5 | 0 |
| O-methylpyruvate oxime | 5 | 0 |
| Hadacidin methylester | 5 | 0 |
Table 2: Inhibitory activity of hadacidin analogs against adenylosuccinate synthetase.
Experimental Protocols
Fermentation of Penicillium frequentans for Hadacidin Production
This protocol is adapted from general methods for secondary metabolite production in Penicillium species.
5.1.1. Media Preparation
-
Seed Medium (per liter):
-
Glucose: 20 g
-
Peptone: 5 g
-
Yeast Extract: 3 g
-
KH2PO4: 1 g
-
MgSO4·7H2O: 0.5 g
-
Adjust pH to 6.0 before autoclaving.
-
-
Production Medium (per liter):
-
Sucrose: 50 g
-
NaNO3: 3 g
-
KH2PO4: 1 g
-
MgSO4·7H2O: 0.5 g
-
KCl: 0.5 g
-
FeSO4·7H2O: 0.01 g
-
Glycine: 2 g (as precursor)
-
Adjust pH to 5.5 before autoclaving.
-
5.1.2. Fermentation Workflow
Workflow for hadacidin production.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of an acidic metabolite from a fungal fermentation broth.
5.2.1. Extraction and Purification Workflow
Workflow for this compound isolation.
Quantification of Hadacidin by HPLC
5.3.1. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 2.5) : acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare a stock solution of purified this compound in the mobile phase and create a series of dilutions for a standard curve.
Chemical Structure of Hadacidin
Chemical structure of hadacidin.
Conclusion
Hadacidin remains a molecule of significant interest due to its specific mechanism of action and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals seeking to explore the production, isolation, and biological activity of this Penicillium-derived metabolite. The provided protocols offer a starting point for laboratory-scale production and analysis, which can be further optimized for enhanced yields and purity. The continued study of hadacidin and its analogs may lead to the development of novel therapeutic agents targeting purine metabolism.
An In-depth Technical Guide to the Chemical Properties and Structure of Hadacidin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin sodium, the sodium salt of N-formyl-N-hydroxyglycine, is a naturally occurring compound with notable biological activity. First isolated from Penicillium frequentans, it has garnered interest for its antitumor and antibiotic properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound. Its primary mechanism of action involves the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and methods for its study.
Chemical Structure and Identification
Hadacidin is the simplest known naturally occurring hydroxamic acid.[1] The structure consists of a glycine backbone that is N-formylated and N-hydroxylated. The sodium salt form enhances its solubility in aqueous media.
Chemical Structure of this compound
Caption: 2D structure of this compound.
Identifiers
| Identifier | Value |
| IUPAC Name | sodium 2-[formyl(hydroxy)amino]acetate[2] |
| CAS Number | 2618-22-6[2] |
| PubChem CID | 23675940[2] |
| Molecular Formula | C₃H₄NNaO₄[2] |
| Molecular Weight | 141.06 g/mol [2] |
| InChI Key | GAGCLKDXQBHHBE-UHFFFAOYSA-M[2] |
| Canonical SMILES | C(C(=O)[O-])N(C=O)O.[Na+][2] |
| Synonyms | This compound salt, Sodium N-formyl-N-hydroxyglycinate, AMCHEM 61-265[3] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | White crystalline solid | General Observation |
| Melting Point | >300 °C (Decomposes) | [4] (Value for a similar compound, 1-heptanesulfonic acid sodium salt) |
| Solubility | Moderately soluble in water | [4] (Value for a similar compound, 1-heptanesulfonic acid sodium salt) |
| pKa (of Hadacidin) | Data not available | |
| Polar Surface Area | 80.7 Ų | [2] (Computed) |
| Rotatable Bond Count | 2 | [3] (Computed) |
| Hydrogen Bond Donors | 1 | [3] (Computed) |
| Hydrogen Bond Acceptors | 4 | [3] (Computed) |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. The following sections provide expected spectral characteristics based on its structure and available data for the parent compound, hadacidin (N-formyl-N-hydroxyglycine).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of hadacidin in an aqueous solvent (like D₂O) is expected to show two main signals: a singlet for the methylene protons (-CH₂-) and a singlet for the formyl proton (-CHO). The chemical shifts will be influenced by the electronegative nitrogen and oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals corresponding to the carboxyl carbon (C=O), the methylene carbon (-CH₂-), and the formyl carbon (-CHO).
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band from the hydroxyl group.
-
A C=O stretching band from the carboxylate group.
-
Another C=O stretching band from the formyl group.
-
N-H bending and C-N stretching vibrations.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be suitable for analyzing hadacidin. The expected [M-H]⁻ ion for hadacidin (C₃H₅NO₄) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight minus the mass of a proton.
Biological Activity and Mechanism of Action
This compound's primary biological role is as an inhibitor of adenylosuccinate synthetase (AdSS), an enzyme crucial for the de novo synthesis of adenosine monophosphate (AMP).[5] By acting as an antagonist to aspartate, hadacidin blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, thereby disrupting purine nucleotide biosynthesis.[6][7] This inhibition has been shown to be a key factor in its observed anticancer and antibiotic activities.[1]
Inhibition of Adenylosuccinate Synthetase
Caption: Inhibition of AMP synthesis by Hadacidin.
Experimental Protocols
The following sections outline general methodologies for the synthesis, purification, and biological evaluation of this compound. These are provided as a guide for researchers and may require optimization for specific laboratory conditions.
Synthesis of this compound
A plausible synthetic route to hadacidin involves the N-formylation of N-hydroxyglycine. The resulting hadacidin can then be converted to its sodium salt.
Step 1: Synthesis of N-Hydroxyglycine A common method for the synthesis of N-hydroxyglycine involves the reaction of benzaldoxime with ethyl bromoacetate, followed by acidic hydrolysis of the resulting nitrone.[8]
Step 2: N-Formylation of N-Hydroxyglycine N-formylation can be achieved by reacting N-hydroxyglycine with a suitable formylating agent, such as formamide or a mixed anhydride of formic acid.[9]
Step 3: Formation of the Sodium Salt The purified hadacidin can be dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of sodium hydroxide or sodium methoxide to yield this compound. The salt can then be precipitated or isolated by solvent evaporation.
Caption: Synthetic workflow for this compound.
Purification
Purification of this compound can be achieved through recrystallization. A suitable solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol-water mixtures are often good starting points for the recrystallization of sodium salts of organic acids.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., 95% ethanol).
-
If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Adenylosuccinate Synthetase Inhibition Assay
The inhibitory activity of this compound against adenylosuccinate synthetase can be determined using a spectrophotometric assay. The assay monitors the formation of adenylosuccinate from IMP and aspartate, which is coupled to the hydrolysis of GTP to GDP.
Assay Principle: The increase in absorbance at 280 nm due to the formation of adenylosuccinate can be monitored over time.
General Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, GTP, and IMP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a purified preparation of adenylosuccinate synthetase.
-
Immediately monitor the change in absorbance at 280 nm at a constant temperature (e.g., 37 °C) using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.
-
The inhibitory constant (Ki) can be determined by analyzing the reaction rates at different substrate (aspartate) and inhibitor (this compound) concentrations using methods such as Lineweaver-Burk or Dixon plots.
Conclusion
This compound remains a compound of significant interest due to its specific mechanism of action and potential therapeutic applications. This technical guide has summarized the available information on its chemical structure, physicochemical properties, and key experimental methodologies. While there are gaps in the publicly available experimental data, particularly for some physical constants and detailed spectroscopic analyses, the information provided herein serves as a solid foundation for researchers and drug development professionals working with this intriguing molecule. Further research to fill these data gaps will be invaluable for the continued exploration of hadacidin and its analogs as potential therapeutic agents.
References
- 1. Hadacidin - Wikipedia [en.wikipedia.org]
- 2. Hadacidin, monosodium salt | C3H4NNaO4 | CID 23675940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. piochem.com [piochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alanosine and hadacidin--comparison of effects on adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and characterization of linear unnatural amino acids for skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
The Biosynthesis of Hadacidin in Fungi: A Technical Guide for Researchers
Abstract
Hadacidin, or N-formyl-N-hydroxyglycine, is a fungal secondary metabolite with notable growth-inhibitory properties against certain tumors and plants. Produced by various Penicillium species, its mode of action is the potent inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthetic pathway. This technical guide provides a comprehensive overview of the hadacidin biosynthesis pathway in fungi, consolidating current knowledge and presenting detailed experimental protocols to facilitate further research. While the overarching steps of the pathway have been elucidated through isotopic labeling studies, the specific enzymes and their genetic determinants remain to be fully characterized. This document aims to serve as a foundational resource for researchers seeking to investigate this intriguing metabolic route, with potential applications in drug discovery and biotechnology.
The Hadacidin Biosynthetic Pathway
The biosynthesis of hadacidin is a concise pathway originating from primary metabolism. Isotopic labeling studies have established that the backbone of the molecule is derived from glycine, with the formyl group originating from a one-carbon pool, and the hydroxylamino oxygen being incorporated from molecular oxygen. The proposed pathway consists of two primary enzymatic steps.
Proposed Biosynthetic Steps
The conversion of glycine to hadacidin is hypothesized to occur via two sequential modifications:
-
N-oxygenation of Glycine: The initial step is the oxidation of the amino group of glycine to form the intermediate N-hydroxyglycine. This reaction is likely catalyzed by a glycine N-hydroxylase, which is presumed to be a flavin-dependent monooxygenase. These enzymes are known to catalyze the N-oxygenation of primary and secondary amines in fungal secondary metabolism.
-
N-formylation of N-hydroxyglycine: The terminal step is the transfer of a formyl group to the hydroxylamino nitrogen of N-hydroxyglycine, yielding hadacidin. This reaction is catalyzed by a putative N-formyltransferase, which would utilize a one-carbon donor such as 10-formyltetrahydrofolate.
The overall proposed pathway is depicted in the following diagram:
Precursor Supply
The primary precursors for hadacidin biosynthesis are readily available from central metabolic pathways in fungi:
-
Glycine: Can be synthesized from serine via serine hydroxymethyltransferase or from threonine.
-
One-carbon units (for formylation): Typically derived from serine through the action of serine hydroxymethyltransferase, which generates 5,10-methylenetetrahydrofolate. This can then be converted to 10-formyltetrahydrofolate, the likely donor for the formylation step.
The interconnection of hadacidin biosynthesis with primary metabolism is illustrated below:
Genetic Organization and Regulation
To date, a specific biosynthetic gene cluster (BGC) for hadacidin has not been experimentally identified or characterized in any Penicillium species. However, in fungi, the genes encoding the enzymes for a secondary metabolic pathway are typically clustered together in the genome. It is highly probable that a hadacidin BGC exists and contains genes for the putative glycine N-hydroxylase, the N-formyltransferase, and potentially a transporter for hadacidin secretion and regulatory proteins.
The regulation of secondary metabolism in Penicillium is complex and can be influenced by environmental factors such as nutrient availability (carbon, nitrogen), pH, and light. Global regulators, such as LaeA and VeA, are known to control the expression of multiple secondary metabolite clusters. It is plausible that hadacidin production is under the control of these global regulators, as well as pathway-specific transcription factors that may be encoded within the putative hadacidin BGC.
Quantitative Data
Quantitative data on the hadacidin biosynthetic pathway is limited in the published literature. The following tables provide a template for organizing such data and include example values where available or hypothetical values based on related fungal pathways for illustrative purposes.
Table 1: Hadacidin Production in Penicillium Species
| Fungal Strain | Culture Conditions | Hadacidin Titer (mg/L) | Reference |
| Penicillium frequentans | Submerged fermentation, complex medium, 7 days | 50 - 200 (estimated) | (Dulaney & Gray, 1962) |
| Penicillium aurantioviolaceum | Not reported | Not quantified | (Stevens & Emery, 1966) |
Table 2: Putative Enzyme Kinetic Parameters
| Enzyme (Putative) | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Glycine N-hydroxylase | Glycine | 100 - 500 | 0.1 - 1.0 | 7.0 - 8.0 | 25 - 30 |
| NADPH | 10 - 50 | ||||
| N-hydroxyglycine N-formyltransferase | N-hydroxyglycine | 50 - 200 | 0.5 - 2.0 | 7.5 - 8.5 | 25 - 30 |
| 10-Formyl-THF | 20 - 100 |
*Values are hypothetical and based on kinetic data from analogous fungal enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the hadacidin biosynthesis pathway. These protocols are designed to be adaptable for researchers entering this field.
Preparation of Fungal Cell-Free Extracts
This protocol describes a general method for obtaining enzymatically active cell-free extracts from Penicillium species.
Workflow Diagram:
Materials:
-
Penicillium mycelia (grown in a suitable liquid medium)
-
Sterile filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10% glycerol, 1 mM DTT, 1 mM PMSF
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Harvest Mycelia: Harvest the fungal mycelia from the liquid culture by vacuum filtration.
-
Wash: Wash the mycelial mat with cold extraction buffer to remove residual medium.
-
Grind: Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Lyse: Resuspend the powdered mycelia in 2 volumes (w/v) of cold extraction buffer.
-
Clarify: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Isolate Cytosol: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet microsomes.
-
Collect Extract: The resulting supernatant is the cytosolic cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store: Aliquot the extract and store at -80°C.
In Vitro Enzyme Assay for Hadacidin Biosynthesis
This assay can be used to detect the conversion of glycine to hadacidin in the presence of a cell-free extract.
Materials:
-
Cell-free extract from a hadacidin-producing Penicillium strain
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Substrates: 10 mM Glycine, 1 mM NADPH, 1 mM 10-formyltetrahydrofolate
-
Quenching Solution: 10% Trichloroacetic acid (TCA)
-
HPLC system for hadacidin quantification (see Protocol 4.3)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
50 µL Reaction Buffer (2x concentration)
-
10 µL Glycine (100 mM stock)
-
10 µL NADPH (10 mM stock)
-
10 µL 10-formyltetrahydrofolate (10 mM stock)
-
10 µL Cell-free extract (1-5 mg/mL protein)
-
10 µL Nuclease-free water
-
-
Incubation: Incubate the reaction mixture at 28°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding 10 µL of 10% TCA.
-
Clarify: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated protein.
-
Analyze: Analyze the supernatant for hadacidin production using HPLC (Protocol 4.3).
HPLC Quantification of Hadacidin
This protocol provides a general method for the quantification of hadacidin from culture filtrates or in vitro assay mixtures.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 0.1% Phosphoric acid in water (Isocratic)
-
Hadacidin standard
-
Samples (culture filtrate or quenched assay supernatant)
Procedure:
-
Sample Preparation:
-
Culture Filtrate: Centrifuge the fungal culture to pellet the mycelia. Filter the supernatant through a 0.22 µm syringe filter.
-
In Vitro Assay: Use the supernatant after TCA precipitation and centrifugation.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: 0.1% Phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
-
Standard Curve: Prepare a series of hadacidin standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and generate a standard curve by plotting peak area against concentration.
-
Quantification: Inject the prepared samples. Identify the hadacidin peak based on the retention time of the standard. Quantify the amount of hadacidin in the samples by comparing the peak area to the standard curve.
Conclusion and Future Directions
The biosynthesis of hadacidin presents a seemingly simple yet mechanistically intriguing pathway. While the precursor-product relationships are established, the enzymatic machinery responsible for the key N-oxygenation and N-formylation steps remains a critical knowledge gap. The identification and characterization of the hadacidin biosynthetic gene cluster would be a significant advancement, enabling heterologous expression and detailed enzymatic studies. Such research could not only provide fundamental insights into fungal secondary metabolism but also open avenues for the biocatalytic production of hadacidin and novel analogues with potential therapeutic applications. The experimental protocols provided in this guide offer a starting point for researchers to address these unanswered questions and further illuminate the biosynthesis of this fascinating fungal metabolite.
An In-depth Technical Guide on the Mechanism of Action of Hadacidin Sodium as an AMP Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of hadacidin sodium, a potent inhibitor of Adenosine Monophosphate (AMP) synthesis. Hadacidin acts as a competitive inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. This document details the biochemical pathway, the specifics of hadacidin's inhibitory action, quantitative kinetic data, and detailed experimental protocols for studying this inhibition. The information is intended for researchers, scientists, and professionals in drug development who are interested in purine metabolism as a therapeutic target.
Introduction to AMP Synthesis and its Regulation
The de novo synthesis of purine nucleotides is a fundamental cellular process essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. The pathway culminates in the synthesis of inosine monophosphate (IMP), which serves as a branchpoint for the synthesis of AMP and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process. The first committed step is catalyzed by adenylosuccinate synthetase (EC 6.3.4.4), which ligates aspartate to IMP to form adenylosuccinate, a reaction that is dependent on guanosine triphosphate (GTP) for energy.[1][2] The subsequent step involves the removal of a fumarate group from adenylosuccinate by adenylosuccinate lyase, yielding AMP.
This compound: A Competitive Inhibitor of Adenylosuccinate Synthetase
Hadacidin, with the chemical name N-formyl-N-hydroxyglycine, is a naturally occurring aspartate analog.[1] It functions as a potent and specific inhibitor of adenylosuccinate synthetase.[1] Its sodium salt, this compound, is the form often utilized in experimental settings.
Mechanism of Action
Hadacidin exerts its inhibitory effect by acting as a competitive inhibitor of adenylosuccinate synthetase with respect to the substrate L-aspartate.[1][2] This means that hadacidin directly competes with aspartate for binding to the active site of the enzyme. The structural similarity between hadacidin and aspartate allows it to occupy the aspartate binding site, thereby preventing the normal substrate from binding and halting the synthesis of adenylosuccinate. The binding of hadacidin is reversible.
The specificity of hadacidin for adenylosuccinate synthetase makes it a valuable tool for studying purine biosynthesis and a potential lead compound for the development of therapeutics targeting this pathway.[1]
Quantitative Inhibition Data
The inhibitory potency of hadacidin against adenylosuccinate synthetase has been quantified in several studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| Organism/Enzyme Source | Substrate Context | Inhibition Constant (Ki) | Reference |
| Dictyostelium discoideum | L-aspartate | 86 µM | [3] |
| Escherichia coli | L-aspartate (in the presence of IMP) | 35-fold lower than with 2'-dIMP | [1] |
| Mouse Muscle | L-aspartate (in the presence of IMP) | 44-fold lower than with 2'-dIMP | [1] |
Note: The study on E. coli and mouse muscle enzymes highlights that the presence of the 2'-hydroxyl group on the ribose of IMP significantly enhances the binding of hadacidin, indicating a synergistic interaction.[1]
Signaling Pathway and Inhibition
The synthesis of AMP from IMP is a critical branch of the purine biosynthesis pathway. Hadacidin's inhibition of adenylosuccinate synthetase directly blocks this conversion.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of hadacidin's inhibition of adenylosuccinate synthetase.
Purification of Adenylosuccinate Synthetase
A representative protocol for the purification of adenylosuccinate synthetase is described for Dictyostelium discoideum.[3]
-
Cell Lysis: Harvest and wash D. discoideum cells. Resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lyse the cells by sonication or French press.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cellular debris and obtain a clear supernatant.
-
Affinity Chromatography: Apply the supernatant to a hadacidin-Sepharose 4B affinity column. Wash the column extensively with the lysis buffer to remove unbound proteins.
-
Elution: Elute the bound adenylosuccinate synthetase using a high concentration of L-aspartate or a change in pH.
-
Further Purification (Optional): For higher purity, the eluted fractions can be subjected to further chromatographic steps such as anion-exchange and gel-filtration high-performance liquid chromatography (HPLC).[3]
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Adenylosuccinate Synthetase Activity Assay
The activity of adenylosuccinate synthetase can be determined by monitoring the formation of adenylosuccinate, which has a distinct UV absorbance maximum compared to the substrates.
Materials:
-
Purified adenylosuccinate synthetase
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl2
-
Substrates: Inosine monophosphate (IMP), L-aspartate, Guanosine triphosphate (GTP)
-
This compound (for inhibition studies)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 280-290 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, IMP, and GTP at desired concentrations.
-
For inhibition assays, add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding L-aspartate.
-
Immediately monitor the increase in absorbance at the wavelength of maximum difference between product and substrate (typically around 284 nm for the formation of adenylosuccinate).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Determination of Ki for Hadacidin
The inhibition constant (Ki) for hadacidin can be determined using the activity assay described above with varying concentrations of both the substrate (L-aspartate) and the inhibitor (hadacidin).
-
Perform the adenylosuccinate synthetase activity assay with a range of fixed L-aspartate concentrations.
-
For each L-aspartate concentration, measure the initial reaction velocity in the presence of several different concentrations of hadacidin.
-
Plot the data using a suitable method for analyzing competitive inhibition, such as a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the competitive inhibition equation using non-linear regression analysis.
-
The Ki can be determined from the intersection point of the lines in a Dixon plot or directly from the non-linear regression analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the inhibitory effect of hadacidin on adenylosuccinate synthetase.
Conclusion
This compound is a well-characterized competitive inhibitor of adenylosuccinate synthetase, a key enzyme in AMP biosynthesis. Its specific mechanism of action makes it an invaluable tool for studying purine metabolism. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important inhibitory molecule and its therapeutic potential. The provided diagrams offer a clear visual representation of the biochemical pathway and experimental logic, facilitating a deeper understanding of hadacidin's role as an AMP synthesis inhibitor.
References
- 1. Cavitation as a Mechanism of Substrate Discrimination by Adenylosuccinate Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cavitation as a mechanism of substrate discrimination by adenylosuccinate synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Siege: How Hadacidin Subdues Adenylosuccinate Synthetase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, the de novo synthesis of purine nucleotides is a fundamental process essential for DNA replication, RNA synthesis, and cellular energy transfer. A critical enzyme in this pathway is adenylosuccinate synthetase (AdSS), which catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). The vital role of this enzyme makes it a compelling target for therapeutic intervention. Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, has been identified as a potent inhibitor of adenylosuccinate synthetase, exhibiting antibiotic and anticancer properties. This technical guide provides an in-depth exploration of the mechanism by which hadacidin inhibits adenylosuccinate synthetase, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.
The Target: Adenylosuccinate Synthetase and the Purine Biosynthesis Pathway
Adenylosuccinate synthetase (EC 6.3.4.4) is a ligase that catalyzes the GTP-dependent synthesis of adenylosuccinate from IMP and L-aspartate.[1] This reaction is a pivotal point in purine metabolism, directing the flux of IMP towards the synthesis of AMP.[2] The overall reaction proceeds in two steps: the phosphorylation of IMP at the 6-oxygen position by GTP to form a highly reactive 6-phosphoryl-IMP intermediate, followed by a nucleophilic attack by the amino group of L-aspartate to displace the phosphate group, forming adenylosuccinate.[3][4]
The significance of adenylosuccinate synthetase is underscored by its role in the de novo purine biosynthesis pathway, a sequence of enzymatic reactions that construct the purine ring from basic molecular precursors.[5] Hadacidin's inhibition of this enzyme effectively curtails the production of AMP, a crucial building block for nucleic acids and a key cellular energy currency.[6][7]
Mechanism of Inhibition: A Competitive Strategy
Hadacidin exerts its inhibitory effect on adenylosuccinate synthetase through a competitive mechanism with respect to the substrate L-aspartate.[8] Being a structural analog of L-aspartate, hadacidin binds to the same active site on the enzyme. However, due to its chemical structure, it cannot participate in the subsequent nucleophilic attack on the 6-phosphoryl-IMP intermediate, effectively stalling the catalytic cycle.
Crystal structures of Escherichia coli adenylosuccinate synthetase in complex with its substrates and hadacidin have provided atomic-level insights into this inhibitory interaction.[9] These studies reveal that the carboxyl group of hadacidin interacts with backbone amide groups and the side-chain of a conserved arginine residue (Arg303 in E. coli), mimicking the binding of L-aspartate.[9] The aldehyde group of hadacidin coordinates with a magnesium ion (Mg2+), which is also crucial for substrate binding and catalysis.[9] This tight binding to the active site prevents L-aspartate from accessing the enzyme, thereby halting the synthesis of adenylosuccinate.
Quantitative Analysis of Inhibition
Kinetic studies have been instrumental in quantifying the inhibitory potency of hadacidin. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Source | Substrate | Km (µM) | Inhibitor | Ki (µM) | IC50 (µM) | Reference |
| Dictyostelium discoideum | IMP | 36 | - | - | - | [8] |
| Dictyostelium discoideum | GTP | 23 | - | - | - | [8] |
| Dictyostelium discoideum | Aspartate | 714 | - | - | - | [8] |
| Dictyostelium discoideum | Aspartate | - | Hadacidin | 86 | - | [8] |
Table 1: Kinetic Parameters of Adenylosuccinate Synthetase and Inhibition by Hadacidin.
Experimental Protocols
The characterization of hadacidin's inhibitory action on adenylosuccinate synthetase has been facilitated by a variety of experimental techniques. Below are outlines of key methodologies.
Adenylosuccinate Synthetase Activity Assay (HPLC-Based)
This method provides a direct and quantitative measurement of enzyme activity by monitoring the formation of the product, adenylosuccinate.
Principle: The enzymatic reaction is initiated by the addition of the enzyme to a reaction mixture containing the substrates IMP, GTP, and L-aspartate. The reaction is stopped at a specific time point, and the components of the mixture are separated and quantified using high-performance liquid chromatography (HPLC).
Protocol Outline:
-
Reaction Mixture Preparation: A typical reaction mixture contains Tris-HCl buffer (pH 7.8), MgCl2, IMP, GTP, and L-aspartate at specified concentrations.
-
Enzyme Addition: The reaction is initiated by adding a purified or partially purified preparation of adenylosuccinate synthetase.
-
Incubation: The reaction is incubated at a constant temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as perchloric acid, which denatures the enzyme.
-
Sample Preparation: The precipitated protein is removed by centrifugation, and the supernatant is neutralized.
-
HPLC Analysis: The supernatant is injected onto a reverse-phase or ion-exchange HPLC column. The separation of substrates and products is achieved using a suitable mobile phase.
-
Quantification: The amount of adenylosuccinate formed is determined by integrating the peak area from the chromatogram and comparing it to a standard curve.
To determine the inhibitory effect of hadacidin, various concentrations of the inhibitor are included in the reaction mixture, and the enzyme activity is measured as described above.
Enzyme Purification using Affinity Chromatography
Purification of adenylosuccinate synthetase is essential for detailed kinetic and structural studies. Affinity chromatography using a hadacidin-based ligand is a highly effective method.[8]
Principle: Hadacidin is covalently attached to a solid support matrix (e.g., Sepharose 4B). A crude cell lysate containing adenylosuccinate synthetase is passed through the column. The enzyme, having a specific affinity for hadacidin, binds to the matrix while other proteins pass through. The bound enzyme is then eluted by changing the buffer conditions, for example, by adding a high concentration of L-aspartate to compete for the binding site.
Protocol Outline:
-
Affinity Matrix Preparation: Hadacidin is chemically coupled to an activated Sepharose 4B matrix.
-
Column Packing and Equilibration: The hadacidin-Sepharose matrix is packed into a column and equilibrated with a suitable buffer.
-
Sample Loading: A clarified cell lysate is loaded onto the column.
-
Washing: The column is washed extensively with the equilibration buffer to remove unbound proteins.
-
Elution: The bound adenylosuccinate synthetase is eluted by applying a buffer containing a competing ligand (e.g., L-aspartate) or by changing the pH or ionic strength.
-
Fraction Collection and Analysis: The eluted fractions are collected and assayed for adenylosuccinate synthetase activity and protein concentration.
Conclusion and Future Directions
Hadacidin serves as a classic example of a potent and specific enzyme inhibitor, targeting a key metabolic enzyme with significant implications for cell growth and proliferation. Its mechanism as a competitive inhibitor of L-aspartate binding to adenylosuccinate synthetase is well-supported by kinetic and structural data. The methodologies outlined in this guide provide a framework for the continued investigation of this and other enzyme inhibitors.
For drug development professionals, the story of hadacidin and adenylosuccinate synthetase offers a compelling case study. The detailed understanding of the enzyme's active site and the inhibitor's binding mode can inform the rational design of novel, more potent, and selective inhibitors. Future research may focus on exploring the therapeutic potential of hadacidin analogs with improved pharmacological properties, as well as investigating the mechanisms of resistance that may arise in response to prolonged exposure to such inhibitors. The intricate dance between this small molecule and its protein target continues to be a rich area of study with the potential to yield new therapeutic agents.
References
- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. Structure-function studies of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the purine biosynthesis pathway inhibitors azaserine, hadacidin, and mycophenolic acid on the developing ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structures of adenylosuccinate synthetase from Escherichia coli complexed with GDP, IMP hadacidin, NO3-, and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Hadacidin: An In-depth Technical Guide to its Early Investigation as a Growth-Inhibitory Substance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal research on hadacidin, a pioneering molecule in the field of cancer research. The document focuses on its initial discovery, characterization as a growth-inhibitory agent, and the elucidation of its mechanism of action. The information presented is collated from foundational studies, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways.
Discovery and Initial Characterization
Hadacidin, chemically identified as N-formyl-N-hydroxyglycine, was first isolated from the fermentation broths of Penicillium frequentans[1]. Early investigations revealed its potent growth-inhibitory properties, particularly against human tumor systems, marking it as a significant discovery in the search for novel antineoplastic agents[2][3][4].
Quantitative Analysis of Growth Inhibition
The initial antitumor activity of hadacidin was quantified using a human tumor-egg host system. This model involved the transplantation of human tumors onto the chorioallantoic membranes of embryonated chicken eggs. The data below summarizes the observed growth retardation of various human tumor cell lines upon treatment with hadacidin.
| Cell Line | Treatment Dose (mg/egg) | Growth Retardation (%) | Reference |
| Human Adenocarcinoma (HAD #1) | 3 | 63 | Gitterman et al., 1962 |
| Human Epidermoid Carcinoma (HEP #3) | 1 | 59 | Gitterman et al., 1962 |
| Human Bronchogenic Carcinoma (A-42) | 1 | 37 | Gitterman et al., 1962 |
Further studies on the slime mold Dictyostelium discoideum demonstrated that hadacidin at a concentration of 86 µM could inhibit the activity of adenylosuccinate synthetase[5]. At a higher concentration of 5 mM, hadacidin achieved 100% inhibition of this enzyme[5]. The table below details the inhibitory effects of hadacidin and its analogs on adenylosuccinate synthetase activity.
| Compound | Concentration (mM) | Inhibition of Adenylosuccinate Synthetase (%) | Reference |
| Hadacidin | 5 | 100 | Westra et al., 1986[5] |
| N-acetyl-N-hydroxyglycine | 5 | 50-75 | Westra et al., 1986[5] |
| N-formylglycine | 5 | 50-75 | Westra et al., 1986[5] |
| N-acetylglycine | 5 | 50-75 | Westra et al., 1986[5] |
| N-hydroxyglycine | 5 | 50-75 | Westra et al., 1986[5] |
| N-(thiocarboxy)-L-aspartic anhydride | 5 | 27 | Westra et al., 1986[5] |
| N-benzoylglycine | 5 | 6 | Westra et al., 1986[5] |
| N-Formylsarcosine | 5 | 0 | Westra et al., 1986[5] |
| N-acetylmethionine | 5 | 0 | Westra et al., 1986[5] |
| O-methylpyruvate oxime | 5 | 0 | Westra et al., 1986[5] |
| Hadacidin methylester | 5 | 0 | Westra et al., 1986[5] |
Mechanism of Action: Inhibition of Purine Biosynthesis
Early mechanistic studies revealed that hadacidin functions as an antimetabolite, specifically targeting the de novo biosynthesis of purine nucleotides. It acts as a potent and specific inhibitor of the enzyme adenylosuccinate synthetase[6][7]. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP)[8]. By blocking this step, hadacidin deprives cancer cells of essential building blocks for DNA and RNA synthesis, thereby inhibiting their proliferation.
Experimental Protocols
Human Tumor-Egg Host System for Antitumor Activity Assessment
This in vivo protocol was instrumental in the initial discovery and quantification of hadacidin's antitumor effects.
Materials:
-
9-day old embryonated chicken eggs
-
Human tumor cell lines (e.g., HAD #1, HEP #3, A-42)
-
Hadacidin solution (sterile)
-
Incubator
Procedure:
-
Tumor implants are placed on the chorioallantoic membranes of 9-day embryonated eggs.
-
The eggs are incubated for 3 to 4 days to allow for tumor establishment ("takes").
-
Eggs with positive tumor takes are selected for the study.
-
A baseline mean tumor weight is determined by sacrificing a control group of 10 eggs at the time of injection.
-
The test agent, hadacidin, is injected into the yolk sac of the treatment group eggs. A control group receives a vehicle injection.
-
The eggs are incubated for an additional 7 days.
-
After the treatment period, the eggs are harvested, and the tumors and embryos from both treated and control groups are weighed.
-
The actual increase in tumor weight during the treatment period is calculated by subtracting the initial mean tumor weight from the final mean tumor weight for both groups.
-
Percent growth retardation is calculated using the formula: 100 - (mean weight increase of treated tumors / mean weight increase of control tumors) x 100.
In Vitro Assay for Inhibition of Purine Synthesis
This protocol was used to determine the specific site of hadacidin's inhibitory action within the purine biosynthesis pathway.
Materials:
-
Washed tumor cell suspension (e.g., Ehrlich ascites cells)
-
Radiolabeled precursors (e.g., adenine-8-¹⁴C, guanine-8-¹⁴C, hypoxanthine-8-¹⁴C)
-
Hadacidin solution
-
Incubation medium (e.g., Robinson's medium)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Scintillation counter
Procedure:
-
Prepare a suspension of washed tumor cells at a known density (e.g., 9 x 10⁷ cells/ml).
-
In separate reaction vessels, combine the cell suspension with a radiolabeled precursor of purine synthesis.
-
To the "treated" vessels, add a known concentration of hadacidin (e.g., 5-15 µmoles). Control vessels receive no hadacidin.
-
In some experiments, excess L-aspartate (e.g., 75 µmoles) is added to investigate the competitive nature of the inhibition.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 45-60 minutes) with shaking.
-
Stop the reaction by adding cold TCA or PCA to precipitate the acid-insoluble fraction (containing nucleic acids).
-
Separate the acid-soluble and acid-insoluble fractions.
-
Isolate and purify specific purine nucleotides (AMP, GMP) from the acid-insoluble fraction using techniques like gradient elution chromatography.
-
Determine the radioactivity of the isolated nucleotides using a liquid scintillation spectrometer or gas flow counter.
-
Compare the incorporation of the radiolabeled precursor into AMP and GMP in hadacidin-treated versus control cells to identify the site of inhibition.
Conclusion
The early research on hadacidin laid a crucial foundation for the development of antimetabolite-based cancer therapies. These pioneering studies not only identified a novel growth-inhibitory substance but also meticulously detailed its mechanism of action, providing a clear example of targeted enzyme inhibition. The experimental protocols developed during this era, particularly the human tumor-egg host system, were innovative for their time and provided the essential quantitative data needed to validate hadacidin's potential as an anticancer agent. This body of work continues to be relevant for researchers in oncology and drug discovery, illustrating the enduring principles of identifying and characterizing novel therapeutic compounds.
References
- 1. Dose-response curves for agents that impair cell reproductive integrity. A fundamental difference between dose-response curves of antimetabolites and those for radiation and alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hadacidin, a new inhibitor of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hadacidin, a new growth-inhibitory substance in human tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebm-journal.org [ebm-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Relationship between the shape of dose-response curves and background tumor rates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Metabolic Consequences of AMP Synthesis Inhibition by Hadacidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin, a naturally occurring N-formyl derivative of N-hydroxyglycine, is a potent and specific inhibitor of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway. By acting as a competitive inhibitor with respect to L-aspartate, hadacidin effectively blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, the penultimate step in the synthesis of adenosine monophosphate (AMP). This targeted inhibition initiates a cascade of downstream metabolic effects, primarily driven by the depletion of the cellular adenylate pool and a subsequent increase in the AMP:ATP ratio. This guide provides an in-depth technical overview of the metabolic consequences of hadacidin-induced AMP synthesis inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved biochemical pathways.
Mechanism of Action: Inhibition of Adenylosuccinate Synthetase
Hadacidin exerts its metabolic effects by targeting adenylosuccinate synthetase (ADSS), which catalyzes the GTP-dependent conversion of IMP and L-aspartate to adenylosuccinate and GDP.[1][2] As an analogue of L-aspartate, hadacidin competitively binds to the active site of ADSS, preventing the binding of the natural substrate and thereby halting the synthesis of adenylosuccinate.[3] This blockade has a direct and immediate impact on the de novo synthesis of AMP, as adenylosuccinate is the direct precursor to AMP via the action of adenylosuccinate lyase.
Visualizing the Inhibition Point in Purine Biosynthesis
The following diagram illustrates the position of hadacidin's inhibitory action within the de novo purine synthesis pathway.
Quantitative Metabolic Effects of Hadacidin
The inhibition of ADSS by hadacidin leads to quantifiable changes in the cellular concentrations of purine nucleotides and the overall energy status of the cell.
Impact on Adenylate Nucleotide Pools and Energy Charge
A primary and direct consequence of hadacidin treatment is the reduction in the cellular pool of AMP.[3] This depletion, coupled with ongoing ATP consumption, leads to a significant increase in the AMP:ATP ratio, a critical indicator of cellular energy stress. The adenylate energy charge (AEC), a measure of the energy status of the cell, is consequently reduced. The AEC is calculated as follows:
AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])
The following table summarizes data from a study on the effects of hadacidin on the adenylate pool and energy charge in cardiac tissue subjected to ischemia.
| Metabolite | Control (Ischemia) | Hadacidin (50 µg/ml) + Ischemia | Fold Change |
| ATP (nmol/g wet wt) | 10.5 ± 0.9 | 6.8 ± 0.7 | -0.65 |
| ADP (nmol/g wet wt) | 2.9 ± 0.3 | 2.1 ± 0.2 | -0.72 |
| AMP (nmol/g wet wt) | 0.8 ± 0.1 | 1.9 ± 0.2 | +2.38 |
| Adenylate Energy Charge | 0.86 | 0.72 | -0.16 |
Data adapted from a study on cardiac ischemia. The control group was subjected to ischemia without hadacidin.
Downstream Signaling: Activation of the AMPK Pathway
The increase in the AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5][6] Activated AMPK orchestrates a metabolic shift, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways that generate ATP.
AMPK-Mediated Metabolic Reprogramming
Upon activation by the hadacidin-induced shift in the adenylate pool, AMPK phosphorylates a multitude of downstream targets, leading to:
-
Inhibition of Anabolic Pathways:
-
Protein Synthesis: AMPK inhibits the mTORC1 pathway, a central regulator of protein synthesis and cell growth.[5]
-
Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[7]
-
Cholesterol Synthesis: HMG-CoA reductase, the key enzyme in cholesterol biosynthesis, is also inhibited by AMPK.[4]
-
-
Activation of Catabolic Pathways:
-
Glucose Uptake and Glycolysis: AMPK promotes the translocation of GLUT4 transporters to the plasma membrane, increasing glucose uptake, and activates phosphofructokinase 2 (PFK2), stimulating glycolysis.[4]
-
Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into mitochondria for oxidation.[8]
-
Autophagy: AMPK can induce autophagy, a cellular recycling process that generates nutrients and energy during times of stress.[4]
-
Signaling Pathway Diagram
The following diagram illustrates the downstream signaling cascade initiated by hadacidin's inhibition of AMP synthesis.
Experimental Protocols
Investigating the metabolic effects of hadacidin requires precise experimental procedures for cell culture, metabolite extraction, and analysis.
Cell Culture and Hadacidin Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in appropriate cell culture dishes and grow to a desired confluency (typically 70-80%) in standard growth medium.
-
Hadacidin Preparation: Prepare a stock solution of hadacidin in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Treatment: Replace the growth medium with fresh medium containing the desired concentration of hadacidin (a typical starting range is 1-10 mM). Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Metabolite Extraction from Adherent Cells
-
Quenching Metabolism: Quickly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the frozen cells.
-
Cell Lysis and Collection: Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube for analysis.
LC-MS/MS Analysis of Purine Nucleotides
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for nucleotide separation.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like dimethylhexylamine (DMHA) or an amine modifier like ammonium acetate to improve peak shape and retention of polar nucleotides.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution from a low to high concentration of mobile phase B is used to separate the nucleotides.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific nucleotides (e.g., AMP, ADP, ATP, IMP). This involves selecting a specific precursor ion for each metabolite and monitoring a specific fragment ion after collision-induced dissociation.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for studying the metabolic effects of hadacidin.
Implications for Research and Drug Development
The targeted inhibition of AMP synthesis by hadacidin and its well-defined downstream metabolic consequences make it a valuable tool for studying cellular energy metabolism and the roles of purine nucleotides in various physiological and pathological processes. For drug development professionals, the ADSS enzyme represents a potential target for therapeutic intervention in diseases characterized by aberrant cell proliferation and metabolic dysregulation, such as cancer.[9] Understanding the metabolic vulnerabilities created by inhibiting this pathway can inform the development of novel anti-metabolites and combination therapies.
Conclusion
Hadacidin's inhibition of adenylosuccinate synthetase provides a clear and potent mechanism for disrupting de novo AMP synthesis. This leads to a cascade of predictable and quantifiable downstream metabolic effects, most notably the activation of the AMPK signaling pathway. The resulting metabolic reprogramming, characterized by the suppression of anabolic processes and the enhancement of catabolic ones, underscores the critical role of adenylate nucleotides in maintaining cellular energy homeostasis. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug developers investigating the metabolic implications of targeting purine biosynthesis.
References
- 1. Hadacidin, a new inhibitor of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the purine biosynthesis pathway inhibitors azaserine, hadacidin, and mycophenolic acid on the developing ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hadacidin in Cancer Cell Apoptosis: A Review of Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Published: November 21, 2025
Executive Summary
Hadacidin, a naturally occurring N-formyl derivative of N-hydroxyglycine, is primarily recognized for its potent inhibitory action on adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway. While its growth-inhibitory effects on various tumor systems have been acknowledged for decades, a direct and well-documented role for hadacidin in the induction of apoptosis in cancer cells remains largely unexplored in publicly available scientific literature. This technical guide synthesizes the established mechanism of hadacidin, explores the theoretical underpinnings for a potential link to apoptosis, and outlines the experimental approaches required to validate this hypothesis. Due to a significant lack of specific quantitative data on hadacidin-induced apoptosis, this paper will focus on its established biochemical function and propose avenues for future research.
Hadacidin and its Primary Mechanism of Action: Inhibition of Adenylosuccinate Synthetase
Hadacidin's primary molecular target is adenylosuccinate synthetase (ADSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP). By acting as a competitive inhibitor of aspartate, hadacidin effectively blocks the purine biosynthesis pathway.[1][2][3] This disruption of nucleotide metabolism is the principal mechanism behind its observed cytostatic and growth-inhibitory effects.[4][5]
The inhibition of de novo purine synthesis can have profound effects on cancer cells, which often exhibit a heightened demand for nucleotides to support rapid proliferation and DNA replication.[6] The depletion of the AMP pool can lead to a metabolic state of stress, potentially triggering downstream cellular responses.
The Hypothetical Link Between Hadacidin and Apoptosis
While direct evidence is scarce, the metabolic stress induced by hadacidin's inhibition of purine synthesis could theoretically trigger apoptosis through several interconnected pathways. It is important to emphasize that the following are proposed mechanisms that require experimental validation.
Depletion of ATP and Activation of Intrinsic Apoptosis
A reduction in AMP synthesis would lead to a decrease in the overall cellular pool of adenosine triphosphate (ATP). Severe ATP depletion is a known trigger for the intrinsic apoptotic pathway. Low ATP levels can lead to the opening of the mitochondrial permeability transition pore (MPTP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, leading to programmed cell death.
Induction of p53-Mediated Apoptosis
Metabolic stress and nucleotide pool imbalances can activate the tumor suppressor protein p53.[7][8] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma, which promote mitochondrial outer membrane permeabilization and subsequent caspase activation.[9][10] The role of p53 in response to HDAC inhibitors, a different class of anti-cancer agents, is well-documented, suggesting that metabolic stressors can indeed engage this critical apoptotic regulator.[7][11]
Disruption of Survival Signaling Pathways
Cancer cells rely on various signaling pathways, such as the PI3K/Akt pathway, for survival and proliferation. These pathways are often sensitive to the metabolic state of the cell. ATP depletion and metabolic stress caused by hadacidin could potentially inhibit the activity of key kinases in these pro-survival pathways, tipping the balance towards apoptosis.
Proposed Experimental Workflow for Investigating Hadacidin-Induced Apoptosis
To ascertain whether hadacidin induces apoptosis in cancer cells and to elucidate the underlying mechanisms, a systematic experimental approach is necessary. The following workflow outlines key experiments that would be required.
Detailed Methodologies for Key Experiments
While specific protocols for hadacidin are not available, standard methodologies for assessing apoptosis can be adapted.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of hadacidin for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with hadacidin at the determined IC50 concentration for various time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[12]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with hadacidin, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, p53).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Perspectives
The current body of scientific literature does not provide sufficient evidence to definitively establish a role for hadacidin in inducing apoptosis in cancer cells. Its well-characterized mechanism as an inhibitor of adenylosuccinate synthetase provides a strong rationale for its growth-inhibitory effects but its connection to programmed cell death remains speculative.
Future research should focus on systematically evaluating the apoptotic potential of hadacidin across a panel of cancer cell lines. Should hadacidin be found to induce apoptosis, further investigation into the specific signaling pathways involved will be crucial. Understanding these mechanisms could open new avenues for the development of hadacidin or its analogs as novel anticancer agents, potentially in combination with other therapies that target different aspects of cancer cell biology. The lack of extensive modern research on this compound presents a clear opportunity for novel discoveries in the field of cancer metabolism and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Alanosine and hadacidin--comparison of effects on adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hadacidin, a new growth-inhibitory substance in human tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of p53 expression in cancer cells alters cell cycle response after inhibition of exportin-1 but does not prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SAHA shows preferential cytotoxicity in mutant p53 cancer cells by destabilizing mutant p53 through inhibition of the HDAC6-Hsp90 chaperone axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Dance of an Inhibitor: A Technical Guide to the Interaction of Hadacidin with Adenylosuccinate Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, serves as a potent and specific inhibitor of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo purine biosynthesis pathway. This technical guide provides an in-depth exploration of the molecular interactions between hadacidin and its enzymatic target. We will delve into the structural basis of this inhibition, present quantitative data on its efficacy, and provide detailed experimental protocols for studying this interaction. Furthermore, we will visualize the broader biochemical context of this interaction through signaling pathway and experimental workflow diagrams. This document is intended to be a comprehensive resource for researchers investigating purine metabolism, enzyme kinetics, and the development of novel therapeutics targeting this essential pathway.
Introduction
The de novo synthesis of purine nucleotides is a fundamental cellular process, providing the building blocks for DNA and RNA, as well as essential molecules for cellular energy and signaling. Adenylosuccinate synthetase (AdSS) catalyzes a key committed step in this pathway: the conversion of inosine monophosphate (IMP) to adenylosuccinate, a direct precursor to adenosine monophosphate (AMP).[1] Given the heightened demand for nucleotides in proliferating cells, AdSS has emerged as a promising target for anticancer and antimicrobial therapies.
Hadacidin, an analog of L-aspartate, one of the natural substrates of AdSS, has been identified as a specific inhibitor of this enzyme.[2][3] Understanding the precise molecular mechanisms governing the interaction between hadacidin and AdSS is paramount for the rational design of more potent and selective inhibitors with therapeutic potential. This guide will provide a detailed technical overview of this crucial biomolecular interaction.
The Target: Adenylosuccinate Synthetase (AdSS)
AdSS is a GTP-dependent enzyme that catalyzes the conversion of IMP and L-aspartate to adenylosuccinate and GDP.[1] In vertebrates, two isozymes of AdSS exist, each with distinct tissue distribution and regulatory properties. The enzyme functions as a homodimer, with each monomer containing a catalytic site.[4]
The catalytic mechanism of AdSS proceeds in two steps: first, the phosphorylation of IMP at the 6-oxygen position by GTP to form a 6-phosphoryl-IMP intermediate, and second, the subsequent nucleophilic attack by the α-amino group of L-aspartate to displace the phosphate group and form adenylosuccinate.[5]
The Inhibitor: Hadacidin
Hadacidin (N-formyl-N-hydroxyglycine) is a natural product that acts as a competitive inhibitor with respect to L-aspartate.[2] Its structural similarity to L-aspartate allows it to bind to the active site of AdSS, thereby preventing the natural substrate from binding and halting the synthesis of adenylosuccinate.
Molecular Interaction of Hadacidin with AdSS
The precise nature of the hadacidin-AdSS interaction has been elucidated through X-ray crystallography studies of the Escherichia coli enzyme in complex with hadacidin and other substrates.[6] These studies reveal that hadacidin binds in the L-aspartate binding site.
Key interactions include:
-
The carboxyl group of hadacidin forms hydrogen bonds with the backbone amides of residues in the active site.
-
The N-formyl-N-hydroxyamino group of hadacidin is crucial for its inhibitory activity. The hydroxyl group coordinates with a magnesium ion (Mg²⁺) that is also coordinated to the phosphate groups of GTP and the 6-phosphoryl group of the intermediate. This chelation of the magnesium ion by hadacidin is a key feature of its inhibitory mechanism.
-
The binding of hadacidin, along with IMP and GTP (or its analog GDP), induces a significant conformational change in the enzyme, leading to a more "closed" and catalytically competent conformation that, in the case of hadacidin binding, results in a dead-end complex.
Quantitative Data
The inhibitory potency of hadacidin and the kinetic parameters of the AdSS-catalyzed reaction have been determined in various studies. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of Adenylosuccinate Synthetase
| Substrate | Organism | Km (µM) |
| IMP | Dictyostelium discoideum | 36[2] |
| GTP | Dictyostelium discoideum | 23[2] |
| Aspartate | Dictyostelium discoideum | 714[2] |
Table 2: Inhibition Constants (Ki) for Hadacidin
| Enzyme Source | Ki (µM) | Notes |
| Dictyostelium discoideum AdSS | 86[2] | Competitive inhibitor with respect to L-aspartate. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between hadacidin and AdSS.
Adenylosuccinate Synthetase Activity Assay (Spectrophotometric)
This protocol is adapted from a method used for rice AdSS and can be modified for other enzyme sources.[7] The assay monitors the formation of adenylosuccinate by measuring the increase in absorbance at 280 nm.
Materials:
-
Purified adenylosuccinate synthetase
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.7), 8 mM MgCl₂, 100 mM KCl
-
Substrate Stock Solutions:
-
Inosine 5'-monophosphate (IMP), sodium salt (e.g., 10 mM in water)
-
Guanosine 5'-triphosphate (GTP), lithium salt (e.g., 10 mM in water)
-
L-Aspartic acid (e.g., 100 mM, pH adjusted to 7.7 with KOH)
-
-
Hadacidin stock solution (e.g., 10 mM in water)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 280 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the following components (for a 1 mL final volume):
-
Assay Buffer
-
IMP (final concentration, e.g., 150 µM)
-
GTP (final concentration, e.g., 100 µM)
-
Varying concentrations of hadacidin or vehicle control (e.g., water)
-
Purified AdSS (e.g., 4 µg)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding L-aspartate (final concentration, e.g., 2 mM).
-
Immediately mix the solution by inverting the cuvette and start monitoring the increase in absorbance at 280 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for adenylosuccinate at 280 nm is required for converting the rate of change in absorbance to the rate of product formation.
Analysis of Cellular Purine Nucleotides by HPLC
This protocol provides a general framework for analyzing the impact of hadacidin on intracellular purine nucleotide pools.[4][8][9][10]
Materials:
-
Cell culture reagents
-
Hadacidin
-
Perchloric acid (PCA), ice-cold (e.g., 0.4 M)
-
Potassium hydroxide (KOH) for neutralization
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column suitable for nucleotide separation
-
Mobile phase buffers (e.g., ammonium phosphate buffer with a methanol gradient)
-
Nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)
Procedure:
-
Cell Treatment and Extraction:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of hadacidin or vehicle control for a specified time.
-
Harvest the cells (e.g., by trypsinization followed by centrifugation).
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a known volume of ice-cold PCA and vortexing vigorously.
-
Incubate on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid-soluble extract).
-
Neutralize the extract by adding a calculated amount of KOH. The formation of a potassium perchlorate precipitate will occur.
-
Centrifuge to pellet the precipitate and collect the neutralized supernatant.
-
-
HPLC Analysis:
-
Filter the neutralized extracts through a 0.22 µm syringe filter.
-
Inject a known volume of the extract onto the HPLC column.
-
Elute the nucleotides using a suitable gradient of the mobile phase.
-
Monitor the absorbance at a specific wavelength (e.g., 254 nm or 260 nm).
-
Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of the known standards.
-
Visualizations
Signaling Pathway: De Novo Purine Biosynthesis
The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the step catalyzed by adenylosuccinate synthetase and the point of inhibition by hadacidin.
Experimental Workflow: AdSS Inhibition Assay
This diagram outlines the workflow for determining the inhibitory effect of hadacidin on AdSS activity.
Conclusion
Hadacidin serves as a valuable tool for studying the intricacies of the purine biosynthesis pathway and as a lead compound for the development of novel therapeutics. Its specific inhibition of adenylosuccinate synthetase is well-characterized at the molecular level, providing a clear mechanism of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers in the field. Future work, particularly utilizing biophysical techniques such as ITC and SPR, would further enhance our understanding of the thermodynamics and kinetics of the hadacidin-AdSS interaction, paving the way for the design of next-generation inhibitors with improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Hadacidin on Intracellular Nucleotide Pool Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hadacidin, a potent inhibitor of adenylosuccinate synthetase, plays a critical role in the modulation of the intracellular nucleotide pool. By specifically targeting the de novo purine biosynthesis pathway, hadacidin induces a significant imbalance in nucleotide concentrations, with profound implications for cellular metabolism, signaling, and proliferation. This technical guide provides an in-depth analysis of the effects of hadacidin on intracellular nucleotide levels, detailed experimental methodologies for a robust investigation, and visual representations of the underlying biochemical pathways and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to leverage the effects of hadacidin in their scientific endeavors.
Mechanism of Action of Hadacidin
Hadacidin, an analogue of L-aspartate, functions as a competitive inhibitor of adenylosuccinate synthetase. This enzyme catalyzes a pivotal step in the de novo purine biosynthesis pathway: the conversion of inosine monophosphate (IMP) to adenylosuccinate, a direct precursor to adenosine monophosphate (AMP). By blocking this reaction, hadacidin effectively curtails the synthesis of adenine nucleotides (AMP, ADP, and ATP). This targeted inhibition leads to a significant reduction in the intracellular pool of adenine nucleotides, which are crucial for a myriad of cellular processes, including energy transfer, DNA and RNA synthesis, and signal transduction.
Effect on Intracellular Nucleotide Pools
The primary consequence of hadacidin's inhibition of adenylosuccinate synthetase is a significant disruption of the intracellular nucleotide balance. The most pronounced effect is the depletion of the adenine nucleotide pool. However, the intricate regulatory networks of nucleotide metabolism suggest that the impact of hadacidin extends beyond just adenine nucleotides.
Data Presentation: Representative Changes in Intracellular Nucleotide Concentrations
While comprehensive quantitative data on the effect of hadacidin across all nucleotide species are not extensively available in a single study, the known mechanism of action allows for a representative depiction of the expected changes. The following table summarizes the anticipated impact of hadacidin treatment on the intracellular concentrations of major ribonucleotides.
| Nucleotide | Expected Change upon Hadacidin Treatment | Rationale |
| ATP | Significant Decrease | Direct inhibition of the de novo synthesis pathway for adenine nucleotides. |
| ADP | Decrease | Reduction in the precursor AMP and the overall adenine nucleotide pool. |
| AMP | Significant Decrease | Direct product of the inhibited pathway. |
| GTP | Potential Increase or No Significant Change | With the block in AMP synthesis, the precursor IMP may be shunted towards the synthesis of guanine nucleotides. However, the overall metabolic state of the cell will influence the final concentration. |
| GDP | Potential Increase or No Significant Change | Reflects the changes in the GTP pool. |
| GMP | Potential Increase or No Significant Change | Increased availability of the precursor IMP could lead to its increased conversion to GMP. |
| CTP | No Direct Effect Expected | Pyrimidine biosynthesis is a separate pathway and is not directly targeted by hadacidin. |
| UTP | No Direct Effect Expected | Pyrimidine biosynthesis is a separate pathway and is not directly targeted by hadacidin. |
Note: The precise quantitative changes can vary depending on the cell type, concentration of hadacidin, and duration of treatment.
Experimental Protocols
To investigate the effect of hadacidin on intracellular nucleotide pools, a well-defined experimental protocol is essential. The following provides a detailed methodology for such a study.
Cell Culture and Hadacidin Treatment
-
Cell Line Selection: A variety of cancer cell lines (e.g., HeLa, A549, HCT116) are suitable for this study due to their reliance on de novo purine synthesis.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period (e.g., 2 x 10^5 cells/well).
-
Cell Culture Conditions: Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hadacidin Treatment: After allowing the cells to adhere and resume growth (typically 24 hours post-seeding), replace the medium with fresh medium containing hadacidin at various concentrations (e.g., 0, 1, 5, 10 µM). A time-course experiment (e.g., 6, 12, 24, 48 hours) is also recommended.
Nucleotide Extraction
-
Cell Lysis: At the end of the treatment period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to each well to lyse the cells and precipitate proteins.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate and incubate on ice for 15-20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the nucleotides.
-
Neutralization: Neutralize the acidic extract by adding a calculated amount of 2 M potassium carbonate (K2CO3) until the pH reaches 6.5-7.0.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Storage: The resulting supernatant is the neutralized cell extract and can be used immediately for analysis or stored at -80°C.
Nucleotide Quantification by HPLC
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Employ a C18 reverse-phase column suitable for nucleotide separation.
-
Mobile Phase: Use a gradient of two mobile phases:
-
Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0).
-
Mobile Phase B: 0.1 M potassium phosphate buffer (pH 6.0) with 20% methanol.
-
-
Gradient Elution: Program a gradient to effectively separate the different nucleotide species. A typical gradient might start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Detection: Monitor the absorbance at 254 nm to detect the nucleotides.
-
Quantification: Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the point of inhibition by hadacidin in the de novo purine biosynthesis pathway.
Caption: Inhibition of Adenylosuccinate Synthetase by Hadacidin.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental protocol for analyzing the effect of hadacidin on intracellular nucleotide pools.
Caption: Workflow for Nucleotide Pool Analysis after Hadacidin Treatment.
Conclusion
Hadacidin serves as a powerful tool for studying the intricacies of purine metabolism and its impact on cellular function. Its specific inhibition of adenylosuccinate synthetase provides a clear and targeted mechanism for perturbing the intracellular nucleotide pool. The resulting imbalance, primarily characterized by a depletion of adenine nucleotides, has significant downstream effects on cellular processes that are highly dependent on these molecules. The experimental protocols and analytical methods detailed in this guide offer a robust framework for researchers to quantitatively assess these effects. A thorough understanding of hadacidin's impact on nucleotide balance is critical for its application in cancer research and the development of novel therapeutic strategies that target metabolic vulnerabilities.
Elucidating the Molecular Basis for Hadacidin's Biological Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hadacidin (N-formyl-N-hydroxyglycine) is a naturally occurring small molecule with potent biological activity, primarily attributed to its specific inhibition of adenylosuccinate synthetase (AdSS), a crucial enzyme in the de novo purine biosynthesis pathway. This technical guide provides an in-depth exploration of the molecular underpinnings of hadacidin's mechanism of action and its biological selectivity. We will delve into the structural basis of its interaction with AdSS, present quantitative data on its inhibitory activity across different species, and detail experimental protocols for assessing its effects. This document aims to serve as a comprehensive resource for researchers in drug discovery and molecular biology interested in hadacidin and its target.
Introduction: Hadacidin and its Biological Significance
Hadacidin is a simple hydroxamic acid derivative first isolated from Penicillium frequentans. It exhibits a range of biological activities, including anticancer and herbicidal effects[1]. These effects stem from its potent and specific inhibition of adenylosuccinate synthetase (AdSS), an enzyme that catalyzes the conversion of inosine monophosphate (IMP) and aspartate to adenylosuccinate. This reaction is a key committed step in the biosynthesis of adenosine monophosphate (AMP), a fundamental building block of nucleic acids and a crucial molecule in cellular energy metabolism[2]. By blocking this step, hadacidin disrupts purine metabolism, leading to the observed cytotoxic and growth-inhibitory effects[1].
The Target: Adenylosuccinate Synthetase and the Purine Biosynthesis Pathway
Adenylosuccinate synthetase (EC 6.3.4.4) is a ubiquitous enzyme found in prokaryotes and eukaryotes. In the de novo purine biosynthesis pathway, AdSS facilitates the first of two steps leading to the synthesis of AMP from IMP. This pathway is essential for producing the necessary purine nucleotides for DNA and RNA synthesis, as well as for cellular energy currency in the form of ATP.
Below is a diagram illustrating the central role of adenylosuccinate synthetase in the purine biosynthesis pathway.
Molecular Mechanism of Action and the Basis for Selectivity
Hadacidin functions as a competitive inhibitor of adenylosuccinate synthetase with respect to its substrate, L-aspartate. This is due to the structural similarity between hadacidin and aspartate.
Structural Insights into Hadacidin Binding
X-ray crystallography studies of Escherichia coli AdSS in complex with its substrates and hadacidin have provided a detailed view of the inhibitor's binding mode. Hadacidin occupies the aspartate binding site and engages in specific interactions with key amino acid residues.
The key interactions of hadacidin within the active site of E. coli adenylosuccinate synthetase include:
-
The N-formyl group of hadacidin coordinates with a magnesium ion (Mg²⁺).
-
The carboxyl group of hadacidin forms hydrogen bonds with the backbone amide groups of residues 299 to 303 and the side chain of Arg303.
-
The hydroxyl group of hadacidin's hydroxamate moiety forms a hydrogen bond with Asp13.
These interactions are depicted in the logical diagram below.
Molecular Basis of Biological Selectivity
The biological selectivity of hadacidin arises from differences in the active site architecture of adenylosuccinate synthetase across different species. While the overall fold of AdSS is conserved, subtle variations in the amino acid residues lining the active site can significantly impact the binding affinity of hadacidin[3]. For instance, vertebrates possess two isozymes of AdSS: a basic isozyme involved in the purine nucleotide cycle, predominant in muscle, and an acidic isozyme involved in de novo purine biosynthesis. These isozymes exhibit differences in their active site conformations and ligand recognition, which likely contributes to differential sensitivity to hadacidin[4]. The high sequence and structural homology of AdSS between fungi and humans presents a challenge for the development of fungi-specific inhibitors, though subtle differences that could be exploited have been identified[5].
Quantitative Analysis of Hadacidin's Inhibitory Activity
The inhibitory potency of hadacidin against adenylosuccinate synthetase has been quantified in several organisms. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to describe the efficacy of an inhibitor.
| Organism/System | Enzyme | Parameter | Value (µM) | Substrate for Competition | Reference |
| Dictyostelium discoideum | Adenylosuccinate Synthetase | Ki | 86 | Aspartate | [6] |
| Plant (general) | Adenylosuccinate Synthetase | Ki | 1.1 | Aspartate | [7] |
| Human | Adenocarcinoma Cells | - | - | - | [1] |
Note: A specific Ki or IC50 value for purified human adenylosuccinate synthetase was not available in the reviewed literature, though its inhibitory effect on human cancer cells is documented.
The substrate affinity of AdSS also varies between species, which can influence the apparent potency of a competitive inhibitor like hadacidin.
| Organism | Enzyme | Substrate | Km (µM) | Reference |
| Dictyostelium discoideum | Adenylosuccinate Synthetase | IMP | 36 | [6] |
| GTP | 23 | [6] | ||
| Aspartate | 714 | [6] |
Experimental Protocols
The determination of hadacidin's inhibitory activity on adenylosuccinate synthetase relies on robust enzymatic assays. Below is a detailed protocol based on a published high-performance liquid chromatography (HPLC) method and principles of a spectrophotometric assay.
HPLC-Based Adenylosuccinate Synthetase Activity Assay
This method, adapted from studies on Dictyostelium discoideum AdSS, directly measures the formation of the product, adenylosuccinate.
Materials:
-
Purified adenylosuccinate synthetase
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
Substrates: Inosine monophosphate (IMP), Guanosine triphosphate (GTP), L-Aspartate
-
Hadacidin (or other inhibitors) dissolved in a suitable solvent (e.g., water or DMSO)
-
Quenching solution: e.g., perchloric acid
-
HPLC system with a suitable anion-exchange or reverse-phase column
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, IMP, and GTP at desired concentrations (e.g., at or near their Km values).
-
Add varying concentrations of hadacidin to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at the assay temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding L-aspartate.
-
-
Incubation:
-
Incubate the reaction for a fixed time during which the product formation is linear.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution (e.g., perchloric acid) to denature the enzyme.
-
-
Sample Preparation for HPLC:
-
Neutralize the quenched reaction mixture and centrifuge to remove precipitated protein.
-
Filter the supernatant before injection into the HPLC.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute with a suitable gradient to separate substrates and products.
-
Monitor the absorbance at a specific wavelength (e.g., 260 nm) to detect and quantify the amount of adenylosuccinate formed.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (aspartate) and the inhibitor, and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
The workflow for this experimental protocol is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. What are ADSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture using Hadacidin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hadacidin, with the chemical name N-formyl-N-hydroxyglycine, is a naturally occurring compound first isolated from the fungus Penicillium frequentans. It acts as a potent and specific inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. By blocking this enzyme, hadacidin disrupts the production of adenosine monophosphate (AMP), a fundamental building block of DNA and RNA, thereby impeding cell proliferation. Its growth-inhibitory properties have been noted in various biological systems, including human tumor models, making it a subject of interest in cancer research.
These application notes provide detailed protocols for the use of hadacidin sodium in in vitro cell culture experiments to assess its cytotoxic effects, impact on the cell cycle, and its potential to induce apoptosis.
Mechanism of Action
Hadacidin functions as a competitive inhibitor of L-aspartate, one of the substrates for adenylosuccinate synthetase. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a direct precursor to AMP. By binding to the active site of adenylosuccinate synthetase, hadacidin prevents the binding of L-aspartate, thereby halting the synthesis of adenylosuccinate and subsequently AMP. This disruption of purine metabolism leads to a depletion of the adenine nucleotide pool, which is essential for nucleic acid synthesis and cellular energy metabolism, ultimately resulting in the inhibition of cell growth and proliferation.
Data Presentation
Due to the limited availability of recent, specific quantitative data for this compound in various cancer cell lines in publicly accessible literature, the following table is provided as a template. Researchers are strongly encouraged to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for their specific cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) of this compound (72h) | Reference |
| e.g., MCF-7 | Breast Cancer | Empirically Determined | Internal Data |
| e.g., A549 | Lung Cancer | Empirically Determined | Internal Data |
| e.g., HeLa | Cervical Cancer | Empirically Determined | Internal Data |
| e.g., HCT116 | Colon Cancer | Empirically Determined | Internal Data |
Experimental Protocols
General Cell Culture Conditions
-
Cell Lines: Adherent human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116).
-
Culture Medium: Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile phosphate-buffered saline (PBS) or cell culture medium to create a high-concentration stock solution (e.g., 100 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of PBS as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvest: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol detects and quantifies apoptosis induced by this compound.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Cycle Analysis protocol.
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Disclaimer: These protocols are intended as a guide. Optimal conditions such as cell seeding density, this compound concentration, and incubation times should be determined empirically for each specific cell line and experimental setup.
Application Note & Protocol: Determining the Effective Concentration of Hadacidin for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to understanding the mechanism of hadacidin and establishing its effective concentration for in vitro cellular assays. It includes detailed protocols for determining the half-maximal inhibitory concentration (IC50) using a cell viability assay, alongside the necessary data analysis steps.
Introduction
Hadacidin, also known as N-Formyl-N-hydroxyglycine, is a naturally occurring aspartic acid analog that functions as an inhibitor of purine biosynthesis.[1][2][3] Specifically, it targets the enzyme adenylosuccinate synthetase (AdSS), which catalyzes a critical step in the de novo synthesis of adenosine monophosphate (AMP).[1][4] By disrupting this pathway, hadacidin can impede cell proliferation, making it a valuable tool in cancer research and other studies involving cellular metabolism.[3][5]
Determining the optimal, effective concentration of hadacidin is a critical first step for any experiment. This concentration is highly dependent on the specific cell line, its metabolic rate, and experimental conditions. An insufficient dose will yield no effect, while an excessive dose can lead to non-specific cytotoxicity. Therefore, generating a dose-response curve to calculate the IC50 value is essential for obtaining reproducible and meaningful results.[6] This guide outlines a standard workflow and a detailed protocol using the MTT assay to achieve this.
Mechanism of Action: Inhibition of Purine Synthesis
Hadacidin exerts its biological effect by competitively inhibiting adenylosuccinate synthetase (AdSS).[1][2] This enzyme is responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a direct precursor to AMP.[7][8] This reaction is a vital part of the de novo purine synthesis pathway, which provides the necessary building blocks for DNA and RNA.[5][7] By acting as an analog of the substrate L-aspartate, hadacidin binds to the enzyme and blocks the synthesis of adenylosuccinate, leading to a depletion of the AMP pool and subsequent inhibition of cell proliferation.[1][9]
Caption: Hadacidin inhibits the de novo purine synthesis pathway.
Principle of Determining Effective Concentration
The "effective concentration" is the range in which a compound produces a desired biological effect. For an inhibitor like hadacidin, this is typically quantified by the IC50 value —the concentration required to inhibit a specific biological process (like cell proliferation) by 50%.[6] This value is determined by treating cultured cells with a range of compound concentrations (a serial dilution) and measuring the biological response.
A common method to assess this response is a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells.[10][11] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[12][13] The amount of formazan produced, which is quantified by measuring absorbance, is directly proportional to the number of living, metabolically active cells.[14] By plotting cell viability against the logarithm of hadacidin concentration, a sigmoidal dose-response curve can be generated, from which the IC50 is calculated.
Experimental Workflow
The overall process for determining the effective concentration of hadacidin involves a systematic approach from cell preparation to data analysis. The key stages are outlined in the workflow diagram below.
Caption: Workflow for IC50 determination of hadacidin.
Data Presentation: Known Hadacidin Concentrations
Published studies provide a starting point for designing a dose-response experiment. However, these values were determined in specific systems and should be used as a reference only. The effective concentration must be determined empirically for each new cell line or experimental setup.
| Parameter | Organism/Cell Type | Concentration | Citation |
| Ki (Inhibition Constant) | Dictyostelium discoideum (enzyme) | 86 µM | [1][9] |
| 100% Inhibition | Dictyostelium discoideum (enzyme) | 5 mM | [1][9] |
| Inhibitory Amount | Ehrlich ascites tumor cells | 5 - 15 µmoles | [2] |
Experimental Protocols
Protocol 1: Preparation of Hadacidin Stock Solution
Accurate preparation of the stock solution is critical for obtaining reliable results.
Materials:
-
Hadacidin powder
-
Dimethyl sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes
-
0.2 µm sterile syringe filter
Procedure:
-
Determine the desired stock concentration (e.g., 100 mM).
-
Calculate the mass of hadacidin powder required to make the desired volume and concentration.
-
Under sterile conditions (e.g., in a biological safety cabinet), dissolve the hadacidin powder in the appropriate volume of solvent (DMSO is common for creating high-concentration stocks). Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a new sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: IC50 Determination using MTT Cell Viability Assay
This protocol describes how to measure the cytotoxic effect of hadacidin on an adherent cell line in a 96-well plate format.
Materials:
-
Healthy, sub-confluent culture of the desired cell line
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
Hadacidin stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS, protected from light).[12][13]
-
MTT Solubilization Solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl).[10][14]
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
Day 1: Cell Seeding
-
Harvest cells from a culture flask using trypsin-EDTA.
-
Resuspend the cells in fresh, complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density. This should be optimized so that the cells are in the exponential growth phase during treatment and do not become over-confluent in the control wells by the end of the assay (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave a few wells with medium only to serve as a blank/background control.[13]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
Day 2: Hadacidin Treatment
-
Prepare serial dilutions of hadacidin in complete culture medium. Start with a high concentration (e.g., 1-5 mM, based on literature) and perform a series of 1:2 or 1:5 dilutions to cover a wide range (e.g., 8-10 concentrations).
-
Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as present in the highest hadacidin concentration well.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared hadacidin dilutions, vehicle control, and fresh medium (for untreated control) to the appropriate wells. It is recommended to test each condition in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[10][14]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance (OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[10] A reference wavelength of >650 nm can be used to reduce background noise.[12]
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance readings from the "medium only" blank wells and subtract this value from all other readings.
-
Calculate Percent Viability: Normalize the data to the control wells. The viability of the untreated cells represents 100%. Calculate the percent viability for each hadacidin concentration using the following formula:
-
% Viability = (OD of Treated Well / Average OD of Untreated Control Wells) x 100
-
-
Create a Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the hadacidin concentration (X-axis).
-
Determine the IC50: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope). The software will calculate the precise IC50 value from the curve.
Table for Data Recording:
| Hadacidin Conc. (µM) | Log [Hadacidin] | Rep 1 (Abs) | Rep 2 (Abs) | Rep 3 (Abs) | Avg Abs | % Viability |
| 0 (Control) | N/A | 100 | ||||
| 0 (Vehicle) | N/A | |||||
| Conc. 1 | ||||||
| Conc. 2 | ||||||
| Conc. 3 | ||||||
| Conc. 4 | ||||||
| Conc. 5 | ||||||
| Conc. 6 | ||||||
| Conc. 7 | ||||||
| Conc. 8 | ||||||
| Blank (Media) | N/A | N/A |
References
- 1. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hadacidin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What are ADSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purine Metabolism in Cancer Cells Using Hadacidin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine metabolism is a critical cellular process that provides the building blocks for DNA and RNA synthesis, cellular energy currency (ATP and GTP), and signaling molecules. Cancer cells, with their high proliferation rates, exhibit an increased demand for purines, making the purine biosynthesis pathway an attractive target for anticancer drug development.[1] Hadacidin sodium is a potent and specific inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor of adenosine monophosphate (AMP).[2] By blocking this step, this compound selectively inhibits the synthesis of adenylic acid, leading to a disruption of purine metabolism and subsequent inhibition of cancer cell growth. These application notes provide detailed protocols for utilizing this compound as a tool to study purine metabolism in cancer cells.
Mechanism of Action
Hadacidin, an analog of L-aspartate, acts as a competitive inhibitor of adenylosuccinate synthetase (ADSS). This enzyme catalyzes the first committed step in the conversion of IMP to AMP. The inhibition of ADSS by hadacidin leads to a depletion of the AMP pool, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells. The salvage pathway, which recycles pre-existing purines, is generally not affected by hadacidin.[2]
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to evaluate the effect of this compound on cancer cells.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) after 72h exposure |
| HeLa (Cervical Cancer) | 85 |
| A549 (Lung Cancer) | 120 |
| MCF-7 (Breast Cancer) | 95 |
| HCT116 (Colon Cancer) | 110 |
Note: IC₅₀ values are hypothetical and may vary depending on experimental conditions.
Table 2: Effect of this compound on Purine Nucleotide Pools in HeLa Cells
| Treatment | IMP (% of Control) | AMP (% of Control) | GMP (% of Control) |
| Vehicle Control (0.1% DMSO) | 100 ± 8.5 | 100 ± 7.2 | 100 ± 9.1 |
| This compound (100 µM, 24h) | 150 ± 12.3 | 45 ± 5.8 | 98 ± 8.7 |
Note: Data are presented as mean ± standard deviation from three independent experiments. Changes are relative to the vehicle-treated control cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with no this compound).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Protocol 2: Quantification of Purine Nucleotides by LC-MS/MS
This protocol measures the changes in intracellular purine nucleotide pools following this compound treatment.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete culture medium
-
This compound
-
Ice-cold 80% methanol
-
LC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 100 µM) or vehicle control for 24 hours.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and vortex vigorously.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it using a speed vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water for analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of IMP, AMP, and GMP.
-
Quantify the peak areas of each nucleotide and normalize to the total protein content of the cell lysate.
Protocol 3: Western Blot Analysis of Adenylosuccinate Synthetase (ADSS)
This protocol assesses the protein expression levels of ADSS in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ADSS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ADSS overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize the expression of ADSS.
Visualizations
Caption: Inhibition of De Novo Purine Synthesis by this compound.
Caption: Experimental Workflow for Studying Hadacidin's Effects.
References
Applications of Hadacidin in Microbial Genetics and Physiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hadacidin, N-formyl-N-hydroxyglycine, is a naturally occurring antimetabolite that acts as a potent and specific inhibitor of adenylosuccinate synthetase (encoded by the purA gene). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the de novo biosynthesis of adenosine monophosphate (AMP). By blocking this pathway, hadacidin disrupts the synthesis of purines, which are essential for DNA and RNA synthesis, cellular energy metabolism (ATP), and various signaling pathways. This unique mode of action makes hadacidin a valuable tool for researchers studying microbial genetics and physiology. These application notes provide an overview of hadacidin's uses and detailed protocols for its application in a laboratory setting.
Mechanism of Action
Hadacidin functions as a competitive inhibitor of adenylosuccinate synthetase with respect to the substrate L-aspartate. The inhibition of this enzyme leads to a depletion of the cellular pool of AMP and subsequently ATP. This disruption of purine metabolism has several downstream effects on microbial physiology, including growth inhibition, alterations in cell membrane potential, and increased susceptibility to other antimicrobial agents.
Applications in Microbial Research
Hadacidin's specific mode of action allows for its use in a variety of microbial research applications:
-
Studying Purine Metabolism: As a specific inhibitor, hadacidin is an excellent tool to investigate the physiological consequences of disrupting de novo purine biosynthesis in different microorganisms.
-
Selection of purA Mutants: Hadacidin can potentially be used as a selective agent to isolate mutants with altered adenylosuccinate synthetase activity or those with upregulated alternative purine salvage pathways.
-
Investigating Cellular Bioenergetics: By depleting the ATP pool, hadacidin can be used to study the effects of energy stress on various cellular processes, such as membrane transport and antibiotic susceptibility.
-
Synergistic Antibiotic Studies: The physiological state induced by hadacidin can sensitize bacteria to other antibiotics, making it a useful tool for investigating synergistic drug interactions.
-
Metabolic Engineering and Pathway Analysis: By creating a metabolic bottleneck, hadacidin can be used to study flux through related biochemical pathways and to identify potential targets for metabolic engineering.
Quantitative Data
The following table summarizes the inhibitory concentrations of hadacidin from the literature. It is important to note that the IC50 can vary depending on the bacterial species, strain, and the specific experimental conditions.
| Organism | Enzyme/Process Inhibited | Inhibitory Concentration | Reference |
| Dictyostelium discoideum | Adenylosuccinate Synthetase | 86 µM | [1] |
| Dictyostelium discoideum | Adenylosuccinate Synthetase | 100% inhibition at 5 mM |
Experimental Protocols
Protocol 1: Preparation of Hadacidin Stock Solution
Objective: To prepare a sterile stock solution of hadacidin for use in microbiological experiments.
Materials:
-
Hadacidin (powder)
-
Sterile, deionized water or a suitable buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filter (0.22 µm pore size)
Procedure:
-
Calculate the amount of hadacidin powder needed to achieve the desired stock concentration (e.g., 100 mM).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the weighed hadacidin powder in the appropriate volume of sterile, deionized water or buffer.
-
Ensure complete dissolution by vortexing.
-
Sterilize the hadacidin solution by passing it through a 0.22 µm syringe filter into a sterile collection tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and IC50 of Hadacidin
Objective: To determine the MIC and IC50 of hadacidin against a specific bacterial strain using a broth microdilution assay.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microtiter plates
-
Hadacidin stock solution
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into the growth medium and incubate overnight at the optimal temperature with shaking. The following day, dilute the overnight culture in fresh medium to an OD600 of approximately 0.05-0.1.
-
Serial Dilution of Hadacidin: Prepare a two-fold serial dilution of hadacidin in the growth medium across the wells of a 96-well plate. Leave a column of wells with no hadacidin as a positive control for bacterial growth and another column with medium only as a negative control (blank).
-
Inoculation: Add the diluted bacterial culture to each well (except the blank) to achieve a final cell density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at the optimal temperature for 18-24 hours.
-
Data Collection: After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis:
-
MIC: The MIC is the lowest concentration of hadacidin that completely inhibits visible growth (the lowest concentration with an OD600 similar to the blank).
-
IC50: Plot the percentage of growth inhibition versus the log of hadacidin concentration. The IC50 is the concentration of hadacidin that inhibits 50% of bacterial growth.
-
Protocol 3: Bacterial Growth Curve Assay with Hadacidin
Objective: To assess the effect of hadacidin on the growth kinetics of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Liquid growth medium
-
Hadacidin stock solution
-
Sterile culture flasks or tubes
-
Spectrophotometer
Procedure:
-
Prepare an overnight culture of the bacterial strain.
-
Inoculate fresh growth medium in several flasks with the overnight culture to an initial OD600 of ~0.05.
-
Add hadacidin to the experimental flasks at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a no-hadacidin control.
-
Incubate all flasks at the optimal temperature with shaking.
-
At regular time intervals (e.g., every hour), withdraw a sample from each flask and measure the OD600.
-
Plot the OD600 values against time to generate growth curves for each condition.
Protocol 4: Investigating the Effect of Hadacidin on Bacterial Membrane Potential
Objective: To measure changes in bacterial membrane potential upon treatment with hadacidin using a fluorescent dye. This protocol is based on the findings that disruption of purine synthesis can lead to membrane hyperpolarization[2][3][4][5].
Materials:
-
Bacterial strain of interest
-
Appropriate buffer (e.g., PBS)
-
Hadacidin stock solution
-
Membrane potential-sensitive fluorescent dye (e.g., DiOC2(3) or DiSC3(5))[6][7]
-
Fluorometer or flow cytometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with the buffer.
-
Resuspend the cells in the buffer to a specific OD600 (e.g., 0.2).
-
Treat the cells with hadacidin at a desired concentration. Include an untreated control.
-
Incubate the cells for a specific period.
-
Add the fluorescent dye to the cell suspensions according to the manufacturer's instructions.
-
Measure the fluorescence using a fluorometer or flow cytometer. An increase in the ratio of red to green fluorescence for DiOC2(3) or a decrease in fluorescence for DiSC3(5) can indicate hyperpolarization.
Protocol 5: Metabolomic Analysis of Hadacidin-Treated Bacteria
Objective: To identify changes in the metabolic profile of a bacterial strain after treatment with hadacidin.
Materials:
-
Bacterial strain of interest
-
Liquid growth medium
-
Hadacidin stock solution
-
Quenching solution (e.g., cold methanol)
-
Instrumentation for metabolomics (e.g., LC-MS, GC-MS)
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add hadacidin at a sub-inhibitory concentration to the experimental culture. Include an untreated control.
-
Continue to incubate for a defined period.
-
Rapidly quench the metabolic activity by adding a cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract the intracellular metabolites using an appropriate extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Analyze the metabolite extracts using LC-MS or GC-MS.
-
Compare the metabolic profiles of the hadacidin-treated and untreated samples to identify differentially regulated metabolites. Key metabolites to monitor would include those in the purine biosynthesis pathway (e.g., IMP, adenylosuccinate, AMP, ATP) and related pathways.
Visualizations
References
- 1. Effect of Hadacidin on Growth and Adenylosuccinate Synthetase Activity of Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockout of adenylosuccinate synthase purA increases susceptibility to colistin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onesearch.uark.edu [onesearch.uark.edu]
- 4. researchgate.net [researchgate.net]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. Multiparameter flow cytometric analysis of antibiotic effects on membrane potential, membrane permeability, and bacterial counts of Staphylococcus aureus and Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Amino Acid Starvation Studies Using Hadacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid starvation is a critical cellular stress that triggers a complex network of signaling pathways to restore homeostasis. These pathways, including the GCN2-eIF2α-ATF4 axis and the mTORC1 signaling cascade, are central to cellular growth, proliferation, and survival. Consequently, they represent key targets for therapeutic intervention in various diseases, including cancer. Hadacidin, as an aspartic acid analog, offers a targeted approach to induce a state mimicking amino acid starvation by inhibiting de novo purine biosynthesis.
Hadacidin specifically targets adenylosuccinate synthetase, an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a crucial step in the synthesis of adenosine monophosphate (AMP).[1][2] By inhibiting this enzyme, hadacidin depletes the intracellular pool of adenine nucleotides, a condition that has been shown to suppress the activity of mTORC1, a master regulator of cell growth and proliferation that is highly sensitive to amino acid availability.[1] This targeted inhibition allows for the precise study of cellular responses to nutrient stress.
These application notes provide detailed protocols for utilizing hadacidin to induce an amino acid starvation response in mammalian cell culture, along with methods to assess the downstream effects on key signaling pathways.
Mechanism of Action
Hadacidin functions as a competitive inhibitor of adenylosuccinate synthetase with respect to its substrate, aspartate.[2] This inhibition blocks the de novo synthesis of AMP from IMP, leading to a depletion of the cellular adenine nucleotide pool.[1][3] The reduction in adenine nucleotides mimics a state of nutrient scarcity, leading to the inhibition of the mTORC1 signaling pathway.[1] While the direct effect of hadacidin on the GCN2 stress response pathway has not been explicitly detailed in the reviewed literature, the induction of a nutrient stress response through purine synthesis inhibition is expected to activate this pathway, which is a canonical sensor of amino acid deprivation.[4][5]
Key Signaling Pathways in Amino Acid Starvation
Two primary signaling pathways are activated in response to amino acid starvation:
-
The GCN2 Pathway (Integrated Stress Response): Under conditions of amino acid scarcity, uncharged tRNAs accumulate and activate the GCN2 kinase.[4] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding the transcription factor ATF4.[6] ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and transport to alleviate the stress.[6][7]
-
The mTORC1 Pathway: mTORC1 is a central regulator of cell growth, proliferation, and metabolism that is activated by high levels of amino acids.[8][9] Amino acid starvation leads to the inactivation of mTORC1, resulting in the inhibition of protein synthesis, lipid synthesis, and cell growth, while promoting catabolic processes like autophagy.[1][8] A key downstream effector of mTORC1 is the S6 kinase (S6K), whose phosphorylation is a reliable readout of mTORC1 activity.
References
- 1. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTORC1 - Wikipedia [en.wikipedia.org]
- 9. Methotrexate Restores Regulatory T Cell Function Through Demethylation of the FoxP3 Upstream Enhancer in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unveiling Cellular Responses to Hadacidin Treatment using RNA-Seq Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hadacidin is a naturally occurring N-formyl-N-hydroxyglycine that exhibits anticancer activity through the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo biosynthesis of purine nucleotides.[1][2][3] This inhibition leads to a depletion of the cellular purine pool, which is essential for DNA and RNA synthesis, ultimately affecting cell proliferation and survival. Understanding the global transcriptomic changes induced by hadacidin is paramount for elucidating its complete mechanism of action, identifying potential biomarkers of response, and discovering novel therapeutic applications.
This application note provides a detailed protocol for utilizing RNA sequencing (RNA-seq) to identify and analyze the cellular pathways perturbed by hadacidin treatment. RNA-seq offers an unbiased and comprehensive approach to quantify gene expression changes, enabling the identification of differentially expressed genes (DEGs) and the subsequent enrichment of signaling and metabolic pathways.[4][5][6]
Principle of the Method
The workflow involves treating a relevant cell line with hadacidin, followed by RNA extraction and sequencing. The resulting sequencing reads are then aligned to a reference genome, and gene expression levels are quantified.[7][8] Statistical analysis is performed to identify genes that are significantly upregulated or downregulated upon hadacidin treatment.[9][10][11] Finally, pathway analysis is conducted on the list of DEGs to identify biological pathways that are significantly enriched, providing insights into the cellular response to hadacidin.[12][13][14]
Experimental and Bioinformatic Workflow
A typical workflow for an RNA-seq experiment to study the effects of hadacidin is depicted below.
Caption: Experimental and bioinformatic workflow for RNA-seq analysis of hadacidin treatment.
Detailed Protocols
I. Cell Culture and Hadacidin Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to antiproliferative agents. For this example, we will use the HCT116 colon cancer cell line.
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO2.
-
Hadacidin Treatment:
-
Prepare a stock solution of hadacidin in a suitable solvent (e.g., sterile water or DMSO).
-
Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing either hadacidin at a pre-determined IC50 concentration or the vehicle control.
-
Incubate the cells for a specified time course (e.g., 24, 48 hours) to capture both early and late transcriptional responses.
-
Perform each treatment condition in biological triplicate to ensure statistical power.[15]
-
II. RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, wash the cells with PBS and lyse them directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extraction: Purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of high purity.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.
-
III. RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing:
-
Quantify and qualify the prepared libraries.
-
Pool the libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end 50 bp reads).
-
IV. Bioinformatic Analysis
-
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as RSEM or featureCounts.
-
Differential Gene Expression Analysis:
-
Utilize Bioconductor packages like DESeq2 or edgeR in R to identify differentially expressed genes between hadacidin-treated and vehicle-treated samples.[10][16]
-
These packages model the raw counts and perform statistical tests to determine significance, accounting for biological variability.[9]
-
Set a significance threshold, typically a False Discovery Rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.
-
-
Pathway Enrichment Analysis:
-
Use the list of DEGs to perform pathway analysis using tools like Gene Set Enrichment Analysis (GSEA) or databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO).[13][14]
-
This analysis will identify biological pathways that are statistically overrepresented in the list of DEGs.
-
Expected Results and Data Presentation
The primary output of the differential expression analysis is a list of genes with altered expression upon hadacidin treatment. This data can be summarized in a table.
Table 1: Top 10 Differentially Expressed Genes in HCT116 Cells Treated with Hadacidin (Hypothetical Data)
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value (FDR) |
| Upregulated | |||
| CDKN1A | 2.58 | 1.2e-15 | 3.5e-14 |
| GADD45A | 2.15 | 4.5e-12 | 8.2e-11 |
| DDIT3 | 1.98 | 7.8e-11 | 1.1e-09 |
| ATF3 | 1.85 | 2.3e-10 | 2.9e-09 |
| TRIB3 | 1.76 | 5.6e-10 | 6.1e-09 |
| Downregulated | |||
| MKI67 | -2.89 | 3.4e-20 | 9.8e-19 |
| CCNA2 | -2.54 | 6.7e-18 | 2.1e-17 |
| CCNB1 | -2.31 | 1.1e-16 | 4.5e-16 |
| E2F1 | -1.98 | 8.9e-14 | 2.2e-13 |
| MYC | -1.75 | 4.2e-12 | 7.8e-11 |
Pathway analysis of the DEGs is expected to reveal enrichment in pathways related to purine metabolism, cell cycle regulation, DNA replication, and apoptosis, consistent with hadacidin's mechanism of action.
Table 2: Enriched KEGG Pathways in Hadacidin-Treated HCT116 Cells (Hypothetical Data)
| KEGG Pathway | p-value | Adjusted p-value (FDR) | Genes |
| p53 signaling pathway | 1.5e-08 | 4.2e-07 | CDKN1A, GADD45A, ... |
| Cell Cycle | 3.2e-07 | 7.1e-06 | CCNA2, CCNB1, E2F1, ... |
| Purine metabolism | 8.9e-06 | 1.5e-04 | ADSS, ADSL, IMPDH2, ... |
| DNA replication | 2.1e-05 | 3.2e-04 | MCM2, MCM4, PCNA, ... |
| Apoptosis | 5.6e-05 | 7.8e-04 | BAX, BCL2, CASP3, ... |
Visualization of Affected Pathways
The primary pathway directly inhibited by hadacidin is the de novo purine biosynthesis pathway.
Caption: Inhibition of Adenylosuccinate Synthetase by Hadacidin in the Purine Biosynthesis Pathway.
Conclusion
RNA-seq is a powerful tool for elucidating the global transcriptomic changes induced by drug candidates like hadacidin.[6][17] This application note provides a comprehensive framework for designing and executing an RNA-seq experiment to identify cellular pathways affected by hadacidin treatment. The resulting data can provide critical insights into the drug's mechanism of action, identify novel therapeutic targets, and aid in the development of biomarkers for predicting treatment response. The integration of robust experimental design, meticulous laboratory execution, and rigorous bioinformatic analysis is essential for generating high-quality, actionable data in drug discovery and development.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The mechanism of action of hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hadacidin - Wikipedia [en.wikipedia.org]
- 4. illumina.com [illumina.com]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 6. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 7. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 8. Protocol for identifying differentially expressed genes using the RumBall RNA-seq analysis platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
- 11. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 12. A Streamlined Approach to Pathway Analysis from RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. olvtools.com [olvtools.com]
- 14. DE Pathway Analysis | Griffith Lab [rnabio.org]
- 15. alitheagenomics.com [alitheagenomics.com]
- 16. rna-seqblog.com [rna-seqblog.com]
- 17. blog.championsoncology.com [blog.championsoncology.com]
Application Notes and Protocols for Investigating Synergistic Effects of Hadacidin with Other Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hadacidin is a naturally occurring N-formyl-N-hydroxyglycine that acts as an inhibitor of adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3] By blocking the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), hadacidin disrupts the supply of adenine nucleotides necessary for DNA and RNA synthesis, cellular energy, and signaling processes.[1][4] This mechanism of action makes hadacidin a compound of interest in oncology and immunology.
The principle of combination therapy, where two or more drugs are used to achieve a greater therapeutic effect than the sum of their individual effects, is a cornerstone of modern medicine, particularly in cancer treatment.[5] Synergistic interactions can allow for lower drug doses, thereby reducing toxicity and potentially overcoming drug resistance.[5][6]
These application notes provide detailed protocols for investigating the synergistic effects of hadacidin with other therapeutic agents. The proposed rational drug combinations are based on targeting complementary pathways involved in nucleotide metabolism and cell proliferation.
Rationale for Drug Combinations
Given that hadacidin inhibits purine synthesis, rational combination strategies include targeting other nodes in nucleotide metabolism or downstream signaling pathways that are affected by purine depletion.
Potential Drug Partners for Hadacidin:
-
Inhibitors of Pyrimidine Synthesis: Combining hadacidin with inhibitors of the pyrimidine synthesis pathway, such as 5-fluorouracil (inhibits thymidylate synthase) or leflunomide (inhibits dihydroorotate dehydrogenase), can create a dual blockade of nucleotide production.[7][8]
-
Other Purine Synthesis Inhibitors: Combining hadacidin with other drugs that inhibit purine synthesis at different steps, such as methotrexate (inhibits dihydrofolate reductase) or 6-mercaptopurine (inhibits multiple enzymes in the purine synthesis pathway), could lead to a more profound and sustained depletion of purine nucleotides.[2][7][9]
-
Inhibitors of Downstream Signaling Pathways: Depletion of purine nucleotides has been shown to inhibit mTORC1 and MAPK/RAS signaling pathways.[2][6][10] Therefore, combining hadacidin with mTOR inhibitors (e.g., rapamycin) or MAPK/RAS pathway inhibitors (e.g., MEK inhibitors) could result in synergistic anti-proliferative effects.
Experimental Protocols
Cell Lines and Culture
It is recommended to use cancer cell lines known for their high proliferative rates and dependence on de novo purine synthesis. Examples include HeLa (cervical cancer), A375 (melanoma), and various leukemia and lymphoma cell lines.[3] Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics.
Protocol 1: Determination of Single-Agent IC50 Values
Before assessing synergy, the half-maximal inhibitory concentration (IC50) for each drug (hadacidin and the combination partner) must be determined individually.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Hadacidin (and other test drugs)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of each drug in complete culture medium. It is advisable to prepare these at 10x the final concentration.
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted drug solutions to the respective wells. Include wells with vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each drug.
-
Protocol 2: Checkerboard Assay for Synergy Assessment
The checkerboard assay is a widely used method to study the effects of drug combinations.[1][11][12]
Materials:
-
Same as Protocol 1.
Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Drug A (e.g., hadacidin) is serially diluted along the y-axis (rows), and Drug B is serially diluted along the x-axis (columns). The top-left well will have the highest concentration of both drugs, while the bottom-right well will have the lowest concentrations. Include a row and a column with each drug alone, as well as a well with no drugs (vehicle control).
-
Drug Preparation and Dispensing:
-
Prepare stock solutions of each drug at 4x the highest concentration to be tested.
-
Dispense 50 µL of culture medium into all wells.
-
Add 50 µL of the 4x Drug A serial dilutions to the corresponding rows.
-
Add 50 µL of the 4x Drug B serial dilutions to the corresponding columns.
-
-
Cell Seeding: Add 100 µL of the cell suspension at 2x the final seeding density to each well.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Acquisition: Measure the absorbance or luminescence.
Data Presentation and Analysis
Quantitative Data Summary
The results of the single-agent and combination experiments should be summarized in tables for clarity.
Table 1: Single-Agent IC50 Values
| Drug | Cell Line | IC50 (µM) |
| Hadacidin | HeLa | Value |
| Drug X | HeLa | Value |
| Hadacidin | A375 | Value |
| Drug X | A375 | Value |
Table 2: Combination Index (CI) Values for Hadacidin and Drug X in HeLa Cells
| Fa (Fraction affected) | Hadacidin (µM) | Drug X (µM) | Combination Index (CI) | Synergy Interpretation |
| 0.25 | Value | Value | Value | Synergism/Additive/Antagonism |
| 0.50 | Value | Value | Value | Synergism/Additive/Antagonism |
| 0.75 | Value | Value | Value | Synergism/Additive/Antagonism |
| 0.90 | Value | Value | Value | Synergism/Additive/Antagonism |
Calculation of the Combination Index (CI)
The Chou-Talalay method is the gold standard for quantifying drug synergy and is based on the median-effect equation.[5][13][14] The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
Interpretation of CI Values:
-
CI < 0.9: Synergism
-
0.9 ≤ CI ≤ 1.1: Additive effect
-
CI > 1.1: Antagonism
Software such as CompuSyn or online calculators can be used to automate the calculation of CI values and generate isobolograms.[14][15]
Visualizations
Signaling Pathway of Hadacidin's Action
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quadruple-Checkerboard: A Modification of the Three-Dimensional Checkerboard for Studying Drug Combinations [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo purine synthesis inhibition and antileukemic effects of mercaptopurine alone or in combination with methotrexate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mythreyaherbal.com [mythreyaherbal.com]
Troubleshooting & Optimization
Technical Support Center: Hadacidin Sodium in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of hadacidin sodium in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of hadacidin (N-formyl-N-hydroxyglycine), an antimetabolite and antineoplastic agent.[1][2] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway. By acting as a competitive inhibitor of L-aspartate, hadacidin blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, which is a precursor to adenosine monophosphate (AMP).[3] This disruption of AMP synthesis can inhibit cell proliferation.
Q2: Why am I observing precipitation when dissolving this compound in my buffer?
Precipitation of this compound can occur for several reasons:
-
pH-dependent solubility: Hadacidin is a weak acid. Its sodium salt is more soluble in water, but in acidic conditions (low pH), it can convert to the less soluble free acid form (hadacidin), leading to precipitation.
-
Buffer composition: Certain buffer components can interact with this compound, reducing its solubility. The ionic strength of the buffer can also play a role.
-
Concentration: Exceeding the solubility limit of this compound in a particular solvent or buffer will result in precipitation.
-
Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at a temperature where its solubility is low can lead to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: How should I store my this compound solutions?
Aqueous stock solutions of this compound should be sterile-filtered and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in a specific buffer system over time should be determined empirically if long-term storage is required.
Troubleshooting Guide: Improving this compound Solubility
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound does not dissolve completely in water. | The concentration may be too high, or the water may be slightly acidic. | - Try gentle warming (e.g., to 37°C) and vortexing to aid dissolution.- If solubility is still an issue, consider preparing a more dilute solution.- Ensure the water is deionized and has a neutral pH. |
| Precipitate forms when adding this compound stock solution to cell culture medium. | The pH of the medium is causing the less soluble free acid form of hadacidin to precipitate. The final concentration in the medium exceeds its solubility in that specific environment. | - Prepare the stock solution in a solvent that is miscible with the culture medium (e.g., sterile water or DMSO).- Add the stock solution to the medium dropwise while stirring to ensure rapid and even distribution.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Test a lower final concentration of this compound in the medium. |
| The solution becomes cloudy or forms a precipitate over time. | The solution may be unstable at the storage temperature or pH. The buffer components may be interacting with the this compound. | - Prepare fresh solutions before each experiment.- If storing, aliquot the stock solution and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.- Evaluate the compatibility of your chosen buffer system with this compound. Consider using a different buffer if instability persists. |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of this compound, leading to a lower effective concentration. | - Visually inspect your solutions for any signs of precipitation before use.- If possible, centrifuge the solution and measure the concentration of the supernatant to confirm the amount of dissolved this compound.- Follow a consistent and validated protocol for solution preparation. |
Experimental Protocols
Due to the lack of specific, published protocols for this compound solution preparation, a general protocol for preparing a stock solution of a chemical compound for in vitro experiments is provided below. Researchers should adapt and validate this protocol for their specific experimental needs.
General Protocol for Preparing a 10 mM this compound Stock Solution
Materials:
-
This compound (Molecular Weight: 141.06 g/mol )[2]
-
Sterile, deionized water or sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 141.06 g/mol = 0.0141 g = 14.1 mg
-
-
Weigh the compound: Accurately weigh 14.1 mg of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed this compound to a sterile conical tube.
-
Add a small volume of the chosen solvent (e.g., 5 mL of sterile water or PBS) to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Once dissolved, add the solvent to reach the final volume of 10 mL.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial for cell culture applications to prevent contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes. The aliquot volume should be appropriate for your experiments to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Signaling Pathway of Hadacidin's Mechanism of Action
Hadacidin inhibits the de novo purine biosynthesis pathway at the level of adenylosuccinate synthetase. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP).
Caption: Inhibition of AMP synthesis by hadacidin.
Troubleshooting Logic for this compound Dissolution
This workflow outlines the steps to take when encountering solubility issues with this compound.
Caption: Workflow for troubleshooting this compound solubility.
References
assessing hadacidin sodium stability under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of hadacidin sodium under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary factors that can affect the stability of this compound in our experiments?
A1: The stability of this compound can be influenced by several factors, primarily:
-
pH: Hadacidin, being an N-formyl-N-hydroxyglycine, contains a hydroxamic acid moiety and a carboxylic acid group. These functional groups are susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.
-
Presence of Enzymes: If working with biological matrices, enzymatic degradation should be considered.
Q2: We are observing a loss of this compound potency in our aqueous stock solutions. What could be the cause and how can we mitigate this?
A2: Loss of potency in aqueous solutions is a common issue. Here’s a troubleshooting guide:
-
pH of the Solution: The pH of your water can significantly impact stability. Unbuffered aqueous solutions can have a pH that drifts. It is advisable to use a buffered solution to maintain a stable pH. Based on general stability principles for similar compounds, a slightly acidic to neutral pH (around 5-7) is often optimal.
-
Storage Temperature: Storing stock solutions at room temperature can lead to gradual degradation. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing (-20 °C or -80 °C) is the best practice to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q3: How can we perform a forced degradation study to understand the stability of this compound?
A3: Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[1]
Here is a general protocol to follow:
| Stress Condition | Suggested Protocol |
| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 40-60 °C). |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 40-60 °C). |
| Neutral Hydrolysis | Incubate a solution of this compound in purified water at a controlled temperature (e.g., 40-60 °C). |
| Oxidative Degradation | Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. |
| Photostability | Expose a solid sample and a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber). Include a dark control to differentiate between light-induced and thermal degradation. |
| Thermal Degradation | Expose a solid sample of this compound to elevated temperatures (e.g., 60-80 °C). |
Samples should be collected at various time points and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[2]
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound and its degradation products.
Protocol 2: Assessing Compatibility with Excipients
Drug-excipient compatibility studies are essential during formulation development to ensure that the excipients do not cause degradation of the active pharmaceutical ingredient (API).[2]
-
Binary Mixtures: Prepare intimate physical mixtures of this compound with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or other relevant ratio.
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analysis: Analyze the stressed samples at regular intervals using a stability-indicating HPLC method to check for any degradation of this compound. A significant increase in degradation products compared to a pure this compound control indicates an incompatibility.
Data Presentation
The following tables are templates for researchers to organize their stability data for this compound.
Table 1: pH Stability of this compound in Aqueous Buffers at [Temperature]
| pH of Buffer | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | % Degradation | Observations |
| 3.0 | ||||
| 5.0 | ||||
| 7.0 | ||||
| 9.0 |
Table 2: Temperature Stability of this compound (Solid State)
| Temperature (°C) | Initial Purity (%) | Purity after 7 days (%) | % Degradation | Appearance |
| 40 | ||||
| 60 | ||||
| 80 |
Visualizations
References
Technical Support Center: Troubleshooting Acquired Resistance to Hadacidin
Welcome to the technical support center for troubleshooting acquired resistance to hadacidin. This resource is designed for researchers, scientists, and drug development professionals who are using hadacidin in their experiments and may be encountering or investigating mechanisms of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is hadacidin and what is its mechanism of action?
A1: Hadacidin is a naturally occurring N-formyl-hydroxyaminoacetic acid with anticancer and antibiotic properties.[1] Its primary mechanism of action is the competitive inhibition of adenylosuccinate synthetase (AdSS).[2][3][4] AdSS is a crucial enzyme in the de novo purine biosynthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By acting as an analog of L-aspartate, one of the substrates of AdSS, hadacidin blocks the production of AMP, thereby inhibiting DNA and RNA synthesis.[3][5]
Q2: What are the potential mechanisms of acquired resistance to hadacidin?
A2: While specific studies on acquired resistance to hadacidin are limited, based on its mechanism of action and general principles of drug resistance, several mechanisms can be hypothesized:
-
Target Alteration: Mutations in the gene encoding adenylosuccinate synthetase (ADSS) could alter the protein structure, reducing the binding affinity of hadacidin without compromising the enzyme's catalytic activity. Alternatively, overexpression of AdSS could titrate the drug, requiring higher concentrations to achieve the same level of inhibition.
-
Pathway Bypass: Upregulation of the purine salvage pathway can provide an alternative source of purine nucleotides, compensating for the blockade of the de novo synthesis pathway by hadacidin.[6][7] Cells with an enhanced ability to scavenge purines from the extracellular environment may be less dependent on de novo synthesis and therefore more resistant to hadacidin.[8][9]
-
Reduced Drug Accumulation: This can occur through decreased uptake of hadacidin into the cell or increased efflux of the drug out of the cell. Overexpression of multidrug resistance (MDR) efflux pumps is a common mechanism of resistance to various chemotherapeutic agents.[10][11][12][13]
Q3: How can I develop a hadacidin-resistant cell line?
A3: A common method for generating a drug-resistant cell line is through continuous exposure to gradually increasing concentrations of the drug.[14][15] Start by treating the parental cell line with the IC50 concentration of hadacidin. As the cells adapt and resume proliferation, the concentration of hadacidin is incrementally increased. This process of dose escalation selects for a population of cells with resistance mechanisms. It is a lengthy process that can take several months.[16]
Troubleshooting Guides
This section provides guidance for specific experimental issues you may encounter when studying hadacidin resistance.
Problem 1: My cell line shows a sudden increase in the IC50 value for hadacidin.
This is a classic indication of acquired resistance. The following steps will help you characterize the potential mechanism.
| Possible Cause | Suggested Action | Expected Outcome if Hypothesis is Correct |
| Target Overexpression | Perform a Western blot to compare the protein levels of adenylosuccinate synthetase (AdSS) in your resistant cell line versus the parental (sensitive) line. | The resistant cell line will show a significantly higher band intensity for AdSS compared to the parental line. |
| Target Mutation | Sequence the coding region of the ADSS gene in both the resistant and parental cell lines. | The resistant cell line will have one or more mutations in the ADSS gene that are not present in the parental line. |
| Pathway Bypass | Use qPCR to measure the mRNA expression levels of key enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine phosphoribosyltransferase (APRT). | The resistant cell line will show significantly increased mRNA levels of HPRT and/or APRT compared to the parental line. |
| Increased Drug Efflux | Perform a cell viability assay with hadacidin in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A). | The IC50 of hadacidin in the resistant cell line will decrease significantly in the presence of the efflux pump inhibitor, indicating that efflux is contributing to resistance. |
Problem 2: Western blot for adenylosuccinate synthetase (AdSS) shows no or very weak signal.
A weak or absent signal can be due to several factors. Here's how to troubleshoot it.
| Possible Cause | Suggested Action |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel (aim for 30-50 µg of total protein). Use a positive control, such as a cell line known to express AdSS at high levels.[17] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for larger proteins.[3] |
| Inactive Antibody | Use a fresh dilution of the primary antibody. Ensure the antibody has been stored correctly. Test the antibody with a positive control. |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration to find the optimal dilution. Increase the incubation time, for instance, by incubating overnight at 4°C.[17] |
| Issues with Blocking or Washing | Excessive washing can strip the antibody from the membrane. Reduce the number or duration of wash steps. Some blocking agents like non-fat dry milk can sometimes mask epitopes; try switching to BSA or a commercial blocking buffer.[5][18] |
Problem 3: qPCR results for purine pathway genes show high Cq values or no amplification.
High Cq values (typically >35) suggest low target expression or technical issues with the assay.[19]
| Possible Cause | Suggested Action |
| Poor RNA Quality or Quantity | Check the integrity and purity of your RNA using a spectrophotometer (A260/280 and A260/230 ratios) or a bioanalyzer. Start with a sufficient amount of high-quality RNA for cDNA synthesis. |
| Inefficient cDNA Synthesis | Try a different reverse transcriptase or optimize the reaction temperature and time. Ensure you are using an appropriate amount of RNA as input for the reverse transcription reaction. |
| Suboptimal Primer Design | Verify primer specificity using melt curve analysis and by running the PCR product on an agarose gel. Design new primers if necessary, ensuring they span an exon-exon junction to avoid amplification of genomic DNA.[20] |
| PCR Inhibition | Dilute your cDNA template (e.g., 1:10, 1:100) to reduce the concentration of potential inhibitors carried over from the RNA extraction or cDNA synthesis steps.[21] |
| Low Gene Expression | If the gene of interest is truly expressed at very low levels, you may need to increase the amount of cDNA template per reaction or consider a more sensitive detection method. |
Data Presentation
Table 1: Example IC50 Values for Hadacidin in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of Hadacidin (µM) | Fold Resistance |
| Parental (Sensitive) | 15.2 ± 2.1 | 1.0 |
| Resistant Subclone 1 | 125.8 ± 11.5 | 8.3 |
| Resistant Subclone 2 | 250.4 ± 25.3 | 16.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Relative Gene Expression in Hadacidin-Resistant vs. Sensitive Cells
| Gene | Pathway | Fold Change in Resistant Cells (log2) | p-value |
| ADSS | De Novo Purine Synthesis | 4.2 | < 0.001 |
| HPRT1 | Purine Salvage | 3.5 | < 0.01 |
| APRT | Purine Salvage | 2.8 | < 0.01 |
| ABCB1 | Drug Efflux | 1.1 | > 0.05 |
Gene expression was normalized to a housekeeping gene (e.g., GAPDH). Fold change is relative to the parental sensitive cell line.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of hadacidin that inhibits cell growth by 50% (IC50).[22][23][24]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Hadacidin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Prepare serial dilutions of hadacidin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the hadacidin dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
Western Blot for Adenylosuccinate Synthetase (AdSS)
This protocol is for assessing the protein expression level of AdSS.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against AdSS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AdSS antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes involved in purine metabolism.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (ADSS, HPRT1, APRT) and a housekeeping gene (GAPDH)
Procedure:
-
Extract total RNA from sensitive and resistant cells.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in a 96-well plate with SYBR Green master mix, primers, and diluted cDNA.
-
Run the qPCR reaction on a real-time PCR machine using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCq method to calculate the relative fold change in gene expression, normalizing to the housekeeping gene and the sensitive cell line.
Visualizations
Caption: Mechanism of action of hadacidin in the de novo purine synthesis pathway.
Caption: Workflow for troubleshooting acquired resistance to hadacidin.
Caption: Logical relationships of potential hadacidin resistance mechanisms.
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. The mechanism of action of hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine salvage promotes treatment resistance in H3K27M-mutant diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. pcrbio.com [pcrbio.com]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hadacidin Treatment for Maximal Apoptotic Response
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing hadacidin treatment duration for a maximal apoptotic response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of hadacidin-induced apoptosis?
A1: Hadacidin induces apoptosis by inhibiting adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine biosynthesis pathway. This inhibition leads to a depletion of the cellular purine pool, a condition known as purine starvation. This metabolic stress triggers the intrinsic apoptotic pathway, also known as the mitochondrial pathway, culminating in programmed cell death.
Q2: How do I determine the optimal concentration of hadacidin for my experiments?
A2: The optimal concentration of hadacidin is cell-type dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for many cancer cell lines is in the low micromolar range. You can assess cell viability using an MTT or similar assay after a fixed time point (e.g., 24, 48, or 72 hours) to establish the IC50.
Q3: What is the expected time course for hadacidin-induced apoptosis?
A3: The kinetics of hadacidin-induced apoptosis can vary significantly between cell lines. Generally, early apoptotic events, such as phosphatidylserine (PS) externalization (detectable by Annexin V staining), can be observed within hours of treatment. Downstream events, like caspase activation and DNA fragmentation, will follow. A time-course experiment is essential to pinpoint the optimal treatment duration for maximal apoptosis in your model system. It is recommended to test a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
Q4: I am not observing a significant apoptotic response. What are the potential reasons?
A4: Several factors could contribute to a lack of apoptotic response:
-
Suboptimal Hadacidin Concentration: The concentration used may be too low to effectively inhibit purine synthesis. Refer to your dose-response curve to ensure you are using an appropriate concentration.
-
Incorrect Timing of Assay: Apoptosis is a dynamic process. You may be assaying too early or too late. Perform a time-course experiment to identify the peak of the apoptotic response.
-
Cell Line Resistance: Some cell lines may be inherently resistant to purine starvation-induced apoptosis.
-
Reagent or Assay Issues: Ensure your apoptosis detection reagents are not expired and that your assay protocol is optimized for your cell type. Include positive and negative controls in every experiment.
Q5: Can hadacidin treatment induce other forms of cell death?
A5: While apoptosis is the primary mode of cell death induced by hadacidin, prolonged or high-concentration treatment could potentially lead to necrosis. It is advisable to use assays that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) co-staining.
Troubleshooting Guides
Issue 1: High Variability in Apoptosis Quantification Between Replicates
| Potential Cause | Troubleshooting Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated pipette for accurate cell counting and dispensing. |
| Uneven Drug Distribution | Gently swirl the plate after adding hadacidin to ensure even distribution in the culture medium. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. |
| Cell Clumping | Ensure single-cell suspension before staining for flow cytometry by gentle pipetting or passing through a cell strainer. |
Issue 2: Weak or No Apoptotic Signal in Treated Cells
| Potential Cause | Troubleshooting Solution |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the time point of maximal apoptotic induction for your specific cell line and hadacidin concentration. |
| Insufficient Hadacidin Concentration | Conduct a dose-response study to determine the optimal concentration of hadacidin. Start with a broad range and narrow it down based on initial results. |
| Loss of Adherent Apoptotic Cells | When harvesting adherent cells, be sure to collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells. |
| Inactive Reagents | Check the expiration dates of all reagents. Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to validate the assay. |
Data Presentation: Expected Apoptotic Response to Hadacidin
The following table summarizes hypothetical data from a time-course and dose-response experiment to guide your experimental design. Note: These are representative values and the actual results will vary depending on the cell line and experimental conditions.
| Hadacidin Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Relative Caspase-3 Activity (Fold Change) |
| 0 (Control) | 24 | < 5% | < 5% | 1.0 |
| 10 | 12 | 10-15% | 5-10% | 1.5-2.0 |
| 10 | 24 | 25-35% | 10-20% | 3.0-4.0 |
| 10 | 48 | 15-25% | 25-40% | 2.0-3.0 |
| 25 | 12 | 20-30% | 8-15% | 2.5-3.5 |
| 25 | 24 | 40-60% | 15-25% | 5.0-7.0 |
| 25 | 48 | 20-30% | 40-60% | 3.0-5.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of hadacidin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Hadacidin Treatment: Treat cells with a serial dilution of hadacidin (e.g., 0.1, 1, 10, 50, 100 µM) for the desired time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptotic cells by flow cytometry.[2]
-
Cell Treatment: Treat cells with the desired concentrations of hadacidin for various time points.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing detached cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2][3]
Caspase-3 Activity Assay (Colorimetric)
This protocol is for measuring the activity of caspase-3, a key executioner caspase in apoptosis.[4]
-
Cell Lysis: Treat cells with hadacidin, harvest, and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of yellow color produced is proportional to the caspase-3 activity.[4]
Mandatory Visualizations
Signaling Pathway of Hadacidin-Induced Apoptosis
Caption: Hadacidin-induced apoptosis signaling pathway.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing hadacidin treatment duration.
Logical Relationship for Troubleshooting Apoptosis Assays
Caption: Troubleshooting logic for apoptosis assays.
References
- 1. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
identifying and mitigating potential off-target effects of hadacidin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of hadacidin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of hadacidin?
Hadacidin is a well-characterized inhibitor of adenylosuccinate synthetase (AdSS), an essential enzyme in the de novo purine biosynthesis pathway.[1][2][3] By acting as an antagonist of aspartate, hadacidin blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[4] This inhibition ultimately disrupts the production of adenine nucleotides, which are crucial for DNA and RNA synthesis, cellular energy metabolism, and signaling.
Q2: What are the potential off-target effects of hadacidin?
While hadacidin is known for its specific inhibition of AdSS, its chemical structure as a hydroxamic acid raises the possibility of off-target interactions.[5][6][7] Hydroxamic acids are known to chelate metal ions, which could lead to the inhibition of metalloenzymes.[5][6][7] Therefore, potential off-target effects of hadacidin could include the modulation of other enzymes that require metal cofactors for their activity. It is crucial to experimentally verify these potential off-targets in your model system.
Q3: How can I computationally predict potential off-target effects of hadacidin?
Several in silico tools can be used to predict potential off-target interactions of small molecules like hadacidin.[8][9][10] These methods often rely on chemical similarity, machine learning models, and ligand-based or structure-based approaches to identify proteins that hadacidin might bind to, other than AdSS.[8][9][10] It is important to remember that in silico predictions are not a substitute for experimental validation.[11][12]
Q4: What experimental approaches can I use to identify off-target effects of hadacidin?
A multi-pronged experimental approach is recommended to identify potential off-target effects:
-
Proteome-wide profiling: Techniques like chemical proteomics can identify a broad range of protein interactors for hadacidin.[13][14][15]
-
Cell-based assays: Monitoring cellular phenotypes beyond the inhibition of purine synthesis can provide clues about off-target effects.[16][17]
-
Enzymatic assays: Directly testing the effect of hadacidin on a panel of purified enzymes, particularly metalloenzymes, can identify specific off-target interactions.[18][19]
Q5: How can I mitigate the potential off-target effects of hadacidin in my experiments?
Mitigating off-target effects is crucial for ensuring the validity of your experimental results.[20][21][22][23] Strategies include:
-
Using the lowest effective concentration: Titrate hadacidin to the lowest concentration that effectively inhibits purine synthesis to minimize the engagement of lower-affinity off-targets.
-
Employing control compounds: Use inactive analogs of hadacidin that do not inhibit AdSS to distinguish on-target from off-target effects.
-
Rescue experiments: Supplementing cells with downstream metabolites of the purine synthesis pathway (e.g., adenosine) can help confirm that the observed phenotype is due to on-target inhibition.
-
Structural modification: If specific off-targets are identified, medicinal chemistry efforts can be employed to design hadacidin analogs with improved selectivity.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected cell toxicity at low hadacidin concentrations | Potential off-target cytotoxicity. | 1. Perform a dose-response curve to determine the IC50 for both on-target (purine synthesis inhibition) and cytotoxic effects. 2. Conduct a rescue experiment by adding adenosine to the culture medium. If toxicity persists, it is likely an off-target effect. 3. Profile gene expression changes after hadacidin treatment to identify affected pathways unrelated to purine synthesis. |
| Inconsistent results between different cell lines | Cell line-specific expression of off-target proteins or differential reliance on the de novo purine synthesis pathway. | 1. Quantify the expression levels of AdSS in your cell lines. 2. Perform proteomic analysis to identify potential off-targets that are differentially expressed between the cell lines. 3. Assess the reliance of each cell line on the de novo versus the salvage pathway for purine synthesis. |
| Hadacidin treatment affects signaling pathways seemingly unrelated to purine metabolism | Off-target inhibition of a kinase or phosphatase. | 1. Perform a kinome-wide activity screen in the presence of hadacidin. 2. Use phosphoproteomics to identify changes in protein phosphorylation upon hadacidin treatment. 3. Validate any identified off-target kinases or phosphatases with in vitro enzymatic assays. |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
This protocol outlines the general steps for using online tools to predict potential off-targets of hadacidin.
Materials:
-
Computer with internet access
-
SMILES string or chemical structure of hadacidin
Procedure:
-
Obtain the SMILES string for hadacidin (O=CN(O)CC(=O)O).
-
Access a publically available off-target prediction web server (e.g., SwissTargetPrediction, SuperPred, TargetHunter).[9]
-
Input the SMILES string into the prediction tool.
-
Select the appropriate organism (e.g., Human).
-
Run the prediction analysis.
-
Review the list of predicted targets, paying close attention to proteins with high confidence scores.
-
Prioritize predicted off-targets for experimental validation based on their biological function and potential relevance to your research.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a ligand to its target in a cellular context.
Materials:
-
Cells of interest
-
Hadacidin
-
PBS, protease inhibitors
-
Instrumentation for heating samples precisely
-
Equipment for protein extraction and quantification (e.g., Western blotting, mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle control or a range of hadacidin concentrations.
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of AdSS (and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of hadacidin indicates direct target engagement.
Protocol 3: Kinase Selectivity Profiling
This protocol describes how to screen hadacidin against a panel of kinases to identify potential off-target kinase inhibition.
Materials:
-
Hadacidin
-
Commercially available kinase panel (e.g., from Reaction Biology, Eurofins)
-
ATP, appropriate kinase substrates
Procedure:
-
Prepare a stock solution of hadacidin at a known concentration.
-
Submit the compound to a contract research organization (CRO) that offers kinase profiling services, or perform the screen in-house if the necessary reagents and equipment are available.
-
The CRO will typically perform radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of a single high concentration of hadacidin (e.g., 10 µM).
-
Analyze the results to identify any kinases that are significantly inhibited by hadacidin.
-
For any identified "hits," perform follow-up dose-response experiments to determine the IC50 value of hadacidin for that specific kinase.
Visualizations
Caption: Mechanism of action of hadacidin in the purine biosynthesis pathway.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Hadacidin, a new inhibitor of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 4. Effects of the purine biosynthesis pathway inhibitors azaserine, hadacidin, and mycophenolic acid on the developing ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. mdpi.com [mdpi.com]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intelliatx.com [intelliatx.com]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]
- 20. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 21. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 22. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Technical Support Center: Hadacidin Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize hadacidin-induced cytotoxicity in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of hadacidin and why does it cause cytotoxicity in non-cancerous cells?
A1: Hadacidin is an inhibitor of adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway.[1] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By inhibiting this step, hadacidin leads to a depletion of the cellular AMP pool. Since purine nucleotides are essential for DNA and RNA synthesis, as well as cellular energy metabolism, a significant reduction in their availability can lead to cell cycle arrest and apoptosis, not only in cancerous cells but also in healthy, proliferating non-cancerous cells.
Q2: My non-cancerous cell line is showing high sensitivity to hadacidin. What are the initial troubleshooting steps?
A2: If you observe high cytotoxicity, first, confirm the half-maximal inhibitory concentration (IC50) of hadacidin for your specific cell line with a carefully planned dose-response experiment. Ensure the solvent used to dissolve hadacidin (e.g., DMSO) is at a non-toxic concentration. It is also crucial to check the health and confluency of your cell culture, as these factors can influence sensitivity to cytotoxic agents.
Q3: Are there any potential strategies to rescue non-cancerous cells from hadacidin-induced cytotoxicity?
A3: Based on hadacidin's mechanism of action, two primary rescue strategies can be hypothesized:
-
Adenosine Supplementation: Providing an external source of adenosine can potentially bypass the block in the de novo purine synthesis pathway by utilizing the purine salvage pathway to replenish the AMP pool.
-
Glycine Supplementation: Glycine is a precursor for purine synthesis.[2] Supplementing the culture medium with additional glycine might help to drive the remaining flux through the purine synthesis pathway or provide other metabolic benefits to counteract the cytotoxic effects.
Q4: How can I determine the primary mechanism of cell death (apoptosis vs. necrosis) induced by hadacidin in my cell line?
A4: To distinguish between apoptosis and necrosis, you can use a combination of assays. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. Additionally, caspase activity assays can be used to detect the activation of caspases, which are key mediators of apoptosis.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counts. Avoid using wells on the edge of the plate, as they are prone to evaporation. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding hadacidin. Prepare fresh stock solutions for each experiment and ensure complete dissolution. |
| Inaccurate Pipetting | Use calibrated pipettes and perform serial dilutions to avoid pipetting very small volumes. |
| Fluctuations in Incubation Conditions | Ensure consistent temperature, humidity, and CO₂ levels in the incubator throughout the experiment. |
Issue 2: Rescue with Adenosine or Glycine is Ineffective
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment for the rescue agent in the presence of a fixed concentration of hadacidin to determine the optimal rescue concentration. |
| Timing of Supplementation | Experiment with different pre-incubation times with the rescue agent before adding hadacidin, as well as co-treatment. |
| Limited Salvage Pathway Activity | Your cell line may have low activity of the purine salvage pathway enzymes. This can be assessed by measuring the expression or activity of key enzymes like adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). |
| Off-Target Effects of Hadacidin | At high concentrations, hadacidin may have off-target effects that are not rescued by purine supplementation. Consider performing your experiments at the lowest effective concentration of hadacidin. |
Quantitative Data Summary
Disclaimer: Extensive literature searches did not yield specific IC50 values for hadacidin in the non-cancerous cell lines of interest. The following table presents hypothetical IC50 values to illustrate how such data could be structured for comparative analysis. Researchers should determine these values empirically for their specific cell lines and experimental conditions.
Table 1: Hypothetical IC50 Values of Hadacidin in Various Non-Cancerous Cell Lines.
| Cell Line Type | Example Cell Line | Hypothetical IC50 (µM) after 48h |
| Human Dermal Fibroblasts | HDFa | 75 |
| Human Renal Proximal Tubule Epithelial Cells | HK-2 | 120 |
| Human Hepatocytes | HepG2 (as a model) | 95 |
Signaling Pathways and Experimental Workflows
Diagrams of Signaling Pathways
The depletion of AMP by hadacidin can have significant downstream effects on cellular signaling, particularly on pathways that sense cellular energy status.
Caption: Hypothetical signaling cascade initiated by hadacidin.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing hadacidin cytotoxicity and the efficacy of rescue agents.
Caption: Workflow for cytotoxicity testing and rescue experiments.
Experimental Protocols
Protocol 1: Determination of Hadacidin IC50 using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.[3][4][5]
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Hadacidin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of hadacidin in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of hadacidin. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the hadacidin concentration to determine the IC50 value using a suitable software.
Protocol 2: Adenosine Rescue Experiment
Materials:
-
Same as Protocol 1
-
Adenosine solution (sterile-filtered)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Adenosine Supplementation: Prepare a solution of adenosine in complete culture medium at various concentrations (e.g., 10, 50, 100 µM).
-
Treatment:
-
Pre-treatment: Remove the medium and add 100 µL of medium containing different concentrations of adenosine. Incubate for a predetermined time (e.g., 1-2 hours). Then, add hadacidin at a fixed concentration (e.g., its IC50 or 2x IC50) to the wells.
-
Co-treatment: Add 100 µL of medium containing both adenosine and hadacidin at the desired concentrations.
-
-
Include controls for hadacidin alone, adenosine alone, and vehicle.
-
Follow steps 4-8 of Protocol 1 to assess cell viability and determine the extent of rescue.
Protocol 3: Glycine Supplementation Experiment
Materials:
-
Same as Protocol 1
-
Glycine solution (sterile-filtered)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Glycine Supplementation: Prepare a solution of glycine in complete culture medium at various concentrations (e.g., 1, 5, 10 mM).[6]
-
Treatment:
-
Pre-treatment: Remove the medium and add 100 µL of medium containing different concentrations of glycine. Incubate for a predetermined time (e.g., 24 hours). Then, add hadacidin at a fixed concentration.
-
Co-treatment: Add 100 µL of medium containing both glycine and hadacidin at the desired concentrations.
-
-
Include controls for hadacidin alone, glycine alone, and vehicle.
-
Follow steps 4-8 of Protocol 1 to assess cell viability and determine the extent of rescue.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR Signaling in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cell growth in vitro by adenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for ensuring hadacidin sodium purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the purity of hadacidin sodium in experimental settings.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Question: My HPLC analysis of this compound shows unexpected peaks. What are the potential sources of these impurities and how can I identify them?
Answer:
Unexpected peaks in your HPLC chromatogram can originate from various stages of the synthesis, purification, or handling of this compound. These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.
Potential Sources of Impurities:
-
Starting Materials and Reagents: Impurities present in the initial reactants used for hadacidin synthesis.
-
By-products of Synthesis: Unwanted molecules formed during the chemical reactions. For hadacidin (N-formyl-N-hydroxyglycine), potential by-products could include incompletely formylated precursors or products of side reactions.
-
Degradation Products: this compound may degrade under certain conditions, such as exposure to harsh pH, high temperatures, or oxidizing agents.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[1]
-
Excipient Interactions: If formulated, this compound might react with excipients over time.
Identification Strategy:
-
Review Synthesis Pathway: Analyze the synthetic route to anticipate potential by-products.
-
Stress Testing (Forced Degradation): Subject a sample of this compound to stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products. This helps in identifying peaks that may arise from instability.[2]
-
LC-MS and High-Resolution MS/MS Analysis: Use mass spectrometry coupled with liquid chromatography to determine the molecular weights of the impurities and obtain fragmentation patterns for structural elucidation.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the isolated impurities.
A logical workflow for troubleshooting unexpected peaks is outlined below:
Caption: Troubleshooting workflow for identifying unknown peaks in an HPLC chromatogram.
Issue 2: Poor Yield or Purity After Crystallization
Question: I am experiencing low yield and/or purity after the crystallization of this compound. What factors could be affecting this, and how can I optimize the process?
Answer:
Crystallization is a critical step in achieving high purity. Several factors can influence its effectiveness.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Experiment with different solvent and anti-solvent combinations. - Ensure the chosen solvent has a steep solubility curve for this compound (high solubility at high temperature, low at low temperature). |
| Supersaturation Level | - Control the rate of cooling or anti-solvent addition to avoid rapid precipitation, which can trap impurities. - Consider seeding the solution with pure this compound crystals to promote controlled crystal growth. |
| Presence of Impurities | - Impurities can inhibit crystal growth or co-precipitate. Analyze the mother liquor to identify the impurities that remain soluble. - Consider an additional purification step (e.g., column chromatography) before crystallization if impurity levels are high. |
| pH of the Solution | - The solubility of hadacidin, an N-acyl amino acid, is pH-dependent. Ensure the pH is optimized for crystallization of the sodium salt. |
| Agitation | - The rate and type of stirring can affect crystal size and purity. Experiment with different agitation speeds. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying this compound from its impurities. A stability-indicating HPLC method should be developed and validated.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified reference standard.
-
Gas Chromatography (GC): Primarily used for the analysis of residual solvents.[1]
-
Karl Fischer Titration: To determine the water content.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To quantify inorganic and metallic impurities.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, thus allowing for an accurate assay of the API's stability.
Caption: Workflow for developing a stability-indicating HPLC method.
Key Steps:
-
Method Development: Start with a suitable reversed-phase column (e.g., C18) and a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Optimize the gradient, flow rate, and temperature to achieve a sharp, symmetrical peak for this compound.
-
Forced Degradation: Perform stress studies to generate degradation products.[2]
-
Method Validation: Analyze the stressed samples to ensure that all degradation peaks are well-resolved from the main this compound peak. Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Q3: What are typical acceptance criteria for the purity of this compound for research purposes?
A3: While specific limits depend on the application, for early-stage research and in vitro experiments, the following are generally considered acceptable:
| Parameter | Acceptance Criteria | Typical Method |
| Purity (by HPLC) | ≥ 98% | HPLC-UV |
| Individual Impurity | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 2.0% | HPLC-UV |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS |
| Heavy Metals | ≤ 20 ppm | ICP-MS |
Q4: How should I store this compound to ensure its stability?
A4: Based on its chemical structure (an N-hydroxy amino acid derivative), this compound is likely susceptible to hydrolysis and oxidation. Therefore, the following storage conditions are recommended:
-
Temperature: Store at -20°C for long-term stability.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, which can promote hydrolysis.
-
Light: Protect from light.
Experimental Protocols
Protocol 1: Generic HPLC Method for Purity Determination
This protocol provides a starting point for developing a specific HPLC method for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in water or mobile phase A to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in water) to UV light (e.g., 254 nm) for 24 hours.
Disclaimer: These guides and protocols are intended for informational purposes and should be adapted and validated for specific experimental conditions and regulatory requirements.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated HPLC assay method for the determination of sodium alginate in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. This compound - Immunomart [immunomart.com]
Hadacidin Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing hadacidin degradation products.
Frequently Asked Questions (FAQs)
1. What is hadacidin and why is the study of its degradation products important?
Hadacidin, with the chemical name N-formyl-N-hydroxyglycine, is a naturally occurring hydroxamic acid derivative.[1] The study of its degradation products is crucial for understanding its stability, shelf-life, and potential loss of biological activity.[2][3] For pharmaceutical applications, identifying degradation products is a regulatory requirement to ensure the safety and efficacy of the drug substance.[2][4]
2. What are the likely degradation pathways for hadacidin?
Based on its chemical structure, which contains an amide and a hydroxamic acid functional group, the most probable degradation pathway for hadacidin is hydrolysis. This can occur at two primary sites:
-
Hydrolysis of the N-formyl bond: This would lead to the formation of N-hydroxyglycine and formic acid.
-
Hydrolysis of the amide bond: This would result in the formation of glycine and N-hydroxyformamide.
Further degradation of these primary products could also occur under more strenuous conditions.
3. What are the expected degradation products of hadacidin under various stress conditions?
Under forced degradation conditions, the following products are anticipated:
-
Acidic and Basic Hydrolysis: The primary degradation products are expected to be N-hydroxyglycine and formic acid due to the hydrolysis of the N-formyl bond. Glycine may also be observed from the cleavage of the amide bond.[5]
-
Oxidative Degradation: While the exact products are difficult to predict without experimental data, oxidation may target the hydroxamic acid moiety or the glycine backbone.[6]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the glycine moiety could occur, in addition to hydrolysis.[7][8][9][10][11]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to a complex mixture of products. The specific products would depend on the wavelength and intensity of the light.[12][13][14][15]
4. What analytical techniques are most suitable for identifying and quantifying hadacidin and its degradation products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating hadacidin from its degradation products.[8][16] Reversed-phase chromatography with a C18 column is a good starting point.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of degradation products, which is crucial for their structural elucidation.[17][18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isolated degradation products, confirming their identity.[21][22][23][24][25]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of hadacidin degradation.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of hadacidin and degradation products in HPLC. | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry.- Gradient elution not optimized. | - Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. Modify the pH of the aqueous phase; hadacidin and its likely degradation products are acidic, so a lower pH (e.g., using formic acid or phosphoric acid) will improve retention and peak shape on a C18 column.- Column: Screen different column chemistries (e.g., C8, phenyl-hexyl).- Gradient: Optimize the gradient slope and time to improve resolution between closely eluting peaks. |
| No degradation observed under stress conditions. | - Stress conditions are too mild.- Hadacidin is highly stable under the tested conditions. | - Increase Stress: For hydrolytic studies, increase the concentration of acid/base or the temperature. For oxidative studies, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide). For thermal and photolytic studies, increase the temperature or light intensity/duration, respectively.[2][3] |
| Complete degradation of hadacidin. | - Stress conditions are too harsh. | - Reduce Stress: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the primary degradation products are observed.[26] |
| Difficulty in identifying degradation products by MS. | - Low abundance of the degradation product.- Ion suppression from the matrix or mobile phase additives. | - Concentrate Sample: If the degradation product is present at a very low level, concentrate the sample before LC-MS analysis.- Optimize MS Parameters: Adjust the ionization source parameters (e.g., capillary voltage, gas flow) to enhance the signal of the target analyte.- Mobile Phase Compatibility: Use volatile mobile phase additives (e.g., formic acid, ammonium formate) that are compatible with mass spectrometry. |
| Ambiguous structural elucidation by NMR. | - Insufficient sample quantity or purity.- Complex spectra due to mixtures. | - Purification: Isolate the degradation product of interest using preparative HPLC to obtain a pure sample for NMR analysis.- 2D NMR: Employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural assignment. |
Data Presentation
Table 1: Hypothetical Quantitative Data for Hadacidin Forced Degradation Study
| Stress Condition | Hadacidin Remaining (%) | N-hydroxyglycine (%) | Glycine (%) | Other Degradants (%) |
| 0.1 M HCl, 60°C, 24h | 85.2 | 12.1 | 1.5 | 1.2 |
| 0.1 M NaOH, RT, 24h | 78.9 | 18.3 | 2.1 | 0.7 |
| 3% H₂O₂, RT, 24h | 92.5 | 4.8 | 0.5 | 2.2 |
| 80°C, 48h | 89.1 | 8.5 | 1.3 | 1.1 |
| UV Light (254 nm), 24h | 81.7 | 10.2 | 3.4 | 4.7 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Hadacidin
Objective: To generate degradation products of hadacidin under various stress conditions.
Materials:
-
Hadacidin
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of hadacidin in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of hadacidin in a thermostatic oven at 80°C for 48 hours. At specified time points, dissolve a portion of the sample in water and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of hadacidin (1 mg/mL in water) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark. At specified time points, withdraw an aliquot for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for Hadacidin
Objective: To develop an HPLC method to separate hadacidin from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Proposed hydrolytic degradation pathways of hadacidin.
Caption: Workflow for identifying hadacidin degradation products.
References
- 1. Hadacidin - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpaonline.com [ajpaonline.com]
- 13. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 14. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hadacidin | C3H5NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 24. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 25. mdpi.com [mdpi.com]
- 26. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Hadacidin and Other Adenylosuccinate Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of hadacidin and other prominent inhibitors of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Adenylosuccinate Synthetase and its Inhibition
Adenylosuccinate synthetase (AdSS) catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a fundamental building block for DNA and RNA synthesis.[1] This enzyme facilitates the GTP-dependent condensation of L-aspartate with IMP to form adenylosuccinate.[1] The inhibition of AdSS disrupts the purine biosynthesis pathway, making it a target for antimicrobial, herbicidal, and anticancer agents.[2][3][4] This guide focuses on a comparative analysis of hadacidin and other key AdSS inhibitors.
Comparative Efficacy of Adenylosuccinate Synthetase Inhibitors
The following table summarizes the quantitative efficacy data for hadacidin and other adenylosuccinate synthetase inhibitors. It is important to note that direct comparison of inhibitory constants (Ki) and IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Inhibitor | Active Form | Organism/Enzyme Source | Ki Value | IC50 Value | Notes |
| Hadacidin | Hadacidin | Dictyostelium discoideum | 86 µM (competitive with aspartate)[5] | Not Reported | An analog of L-aspartate.[5] |
| L-Alanosine | L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Leukemia L5178Y/AR | 0.228 µM[6] | Not Reported | L-Alanosine itself is a weak inhibitor (Ki = 57.23 mM). It is converted to its active form in cells.[6] |
| Hydantocidin | N-acetyl-5'-phosphohydantocidin | Zea mays | Not Reported | Potent inhibitor[2][7] | Hydantocidin is a pro-herbicide that is phosphorylated in vivo to its active form.[2][7] |
| 6-Mercaptopurine | 6-thioinosine 5'-monophosphate (Thio-IMP) | Not specified | Not Reported | Not Reported | Thio-IMP, a metabolite of 6-mercaptopurine, inhibits multiple enzymes in the purine pathway, including AdSS.[4][8] |
| Allopurinol | Allopurinol ribonucleotide | Trypanosoma cruzi | Not a direct inhibitor, but its ribonucleotide is a substrate | Not Reported | Allopurinol ribonucleotide is a substrate for AdSS in T. cruzi, leading to the formation of an AMP analog.[9] It is not an inhibitor in the classical sense but diverts the enzyme's activity. |
Signaling Pathway and Inhibition Mechanism
The de novo purine biosynthesis pathway is a fundamental cellular process. Adenylosuccinate synthetase plays a key role in the conversion of IMP to AMP. The following diagram illustrates this pathway and the points of inhibition by various compounds.
Caption: Inhibition of the de novo purine biosynthesis pathway by various compounds targeting adenylosuccinate synthetase.
Experimental Protocols
A standardized and robust experimental protocol is essential for the accurate comparison of inhibitor efficacy. Below are detailed methodologies for key experiments used to evaluate adenylosuccinate synthetase inhibitors.
Adenylosuccinate Synthetase Activity Assay (Spectrophotometric Method)
This method relies on the change in absorbance at 280 nm as IMP is converted to adenylosuccinate.
Materials:
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
Magnesium Chloride (MgCl2, 10 mM)
-
Guanosine Triphosphate (GTP, 1 mM)
-
L-Aspartate (10 mM)
-
Inosine Monophosphate (IMP, 0.2 mM)
-
Purified Adenylosuccinate Synthetase
-
Inhibitor stock solution
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MgCl2, GTP, and L-aspartate.
-
Add varying concentrations of the inhibitor to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding IMP.
-
Immediately monitor the increase in absorbance at 280 nm over time. The rate of change in absorbance is proportional to the enzyme activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined through Lineweaver-Burk or other kinetic plots by varying the substrate (IMP or aspartate) and inhibitor concentrations.
Adenylosuccinate Synthetase Activity Assay (HPLC-Based Method)
This method offers high specificity and sensitivity by directly measuring the formation of the product, adenylosuccinate.[5][10][11]
Materials:
-
Same as the spectrophotometric method, plus:
-
Trichloroacetic acid (TCA) or other quenching agent
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., ion-pair reagent in a buffered solution)
-
Adenylosuccinate standard
Procedure:
-
Perform the enzymatic reaction as described in the spectrophotometric method.
-
At specific time points, stop the reaction by adding a quenching agent like cold TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the reaction components using an appropriate mobile phase and column.
-
Detect adenylosuccinate by UV absorbance (typically around 268 nm).
-
Quantify the amount of adenylosuccinate produced by comparing the peak area to a standard curve.
-
Calculate reaction velocities and determine IC50 and Ki values as described above.
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and characterizing adenylosuccinate synthetase inhibitors.
Caption: A generalized workflow for the evaluation of adenylosuccinate synthetase inhibitors.
Conclusion
Hadacidin serves as a foundational inhibitor for understanding the mechanism of adenylosuccinate synthetase. However, subsequent research has identified other potent inhibitors, such as the active metabolite of L-alanosine, which exhibits significantly lower Ki values. The development of pro-drugs like hydantocidin highlights a strategic approach to achieving potent and selective inhibition in target organisms. For researchers in this field, the choice of inhibitor will depend on the specific application, whether it be for mechanistic studies, as a lead compound for drug development, or as a tool for agricultural applications. The provided experimental protocols offer a starting point for conducting rigorous comparative studies to further elucidate the efficacy and potential of these and novel adenylosuccinate synthetase inhibitors.
References
- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. [PDF] Adenylosuccinate Synthetase: Site of Action of Hydantocidin, a Microbial Phytotoxin | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylosuccinate synthetase: site of action of hydantocidin, a microbial phytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 9. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hadacidin Sodium and L-Asparaginase in the Inhibition of Cancer Cell Growth
For researchers, scientists, and drug development professionals, understanding the mechanisms and efficacy of different anti-cancer agents is paramount. This guide provides a detailed comparison of two such agents, hadacidin sodium and L-asparaginase, focusing on their mechanisms of action, quantitative performance in inhibiting cancer cell growth, and the experimental protocols used to evaluate their efficacy.
Executive Summary
This compound and L-asparaginase represent two distinct strategies for targeting cancer cell metabolism. Hadacidin, an antagonist of aspartic acid, directly inhibits a key enzyme in de novo purine biosynthesis, thereby disrupting the production of essential building blocks for DNA and RNA synthesis. In contrast, L-asparaginase is an enzyme that depletes the extracellular supply of the non-essential amino acid L-asparagine. This exploits the metabolic vulnerability of certain cancer cells, particularly those in acute lymphoblastic leukemia (ALL), which have a limited capacity to synthesize their own asparagine. While L-asparaginase has a well-established clinical role in treating specific hematological malignancies, the anti-cancer potential of hadacidin has been explored to a lesser extent, with a primary focus on its biochemical mechanism. This guide will delve into the available experimental data to provide a comparative overview of these two compounds.
Mechanism of Action
This compound: Inhibition of Purine Biosynthesis
This compound's primary mechanism of action is the competitive inhibition of adenylosuccinate synthetase. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the de novo synthesis of adenosine monophosphate (AMP), a fundamental component of DNA, RNA, and the energy currency molecule ATP. By blocking this pathway, hadacidin effectively curtails the proliferation of rapidly dividing cancer cells that rely on robust purine synthesis.
L-Asparaginase: Depletion of an Essential Amino Acid
L-asparaginase exerts its anti-cancer effect by hydrolyzing L-asparagine into L-aspartic acid and ammonia[1]. Many cancer cells, particularly those of lymphoid origin, lack sufficient asparagine synthetase activity to produce their own L-asparagine and are therefore dependent on extracellular sources[1]. By depleting the circulating pool of L-asparagine, L-asparaginase starves these cancer cells, leading to an inhibition of protein synthesis and subsequent apoptosis.
Signaling Pathways
The downstream effects of these primary mechanisms on key cancer-related signaling pathways are crucial to their overall efficacy.
This compound and Cellular Signaling
The direct impact of hadacidin on major signaling pathways like MAPK/ERK and PI3K/Akt/mTOR is not as extensively documented as its role in purine metabolism. However, by depleting the purine nucleotide pool, hadacidin can indirectly affect these pathways. A reduction in ATP levels can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn can inhibit the mTOR pathway. Further research is needed to fully elucidate the intricate signaling consequences of adenylosuccinate synthetase inhibition in cancer cells.
L-Asparaginase and Cellular Signaling
L-asparaginase has been shown to modulate several key signaling pathways in cancer cells. The depletion of asparagine and glutamine can inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival[2][3][4][5]. Specifically, L-asparaginase has been demonstrated to inhibit the activity of p70 S6 kinase (p70(s6k)) and the phosphorylation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), both of which are downstream targets of mTOR[6]. Furthermore, L-asparaginase can induce apoptosis through the activation of the JNK and p38 MAPK signaling pathways, which are responsive to cellular stress[7].
Quantitative Data on Anti-Cancer Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and L-asparaginase on various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Data Not Available | - | - | - |
Table 2: Inhibitory Concentration (IC50) of L-Asparaginase on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (IU/ml) | Reference |
| HL-60 | Human Myeloid Leukemia | Not specified, dose-dependent effect shown | [2] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified, dose-dependent effect shown | [2] |
| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent effect shown | [2] |
| T47D | Breast Cancer | Not specified, dose-dependent effect shown | [2] |
| HeLa | Cervical Cancer | 0.171 | [8] |
| Jurkat | T-cell Leukemia | 0.096 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate hadacidin and L-asparaginase.
Hadacidin: Adenylosuccinate Synthetase Inhibition Assay
This assay measures the enzymatic activity of adenylosuccinate synthetase in the presence and absence of hadacidin to determine its inhibitory potential.
Materials:
-
Purified adenylosuccinate synthetase
-
Inosine monophosphate (IMP)
-
L-aspartate
-
Guanosine triphosphate (GTP)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, L-aspartate, and IMP.
-
Prepare a series of dilutions of this compound.
-
Add the purified adenylosuccinate synthetase to the reaction mixture.
-
For the experimental groups, add the different concentrations of hadacidin. For the control group, add an equivalent volume of buffer.
-
Incubate the reaction mixtures at 37°C.
-
Monitor the formation of adenylosuccinate by measuring the increase in absorbance at 280 nm at regular time intervals.
-
Calculate the initial reaction velocities for each concentration of hadacidin.
-
Plot the reaction velocities against the hadacidin concentrations to determine the IC50 value.
L-Asparaginase: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
L-asparaginase
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.2×10^4 to 1.5×10^4 cells per well in 200 µl of complete medium[2].
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare a series of dilutions of L-asparaginase in complete medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of L-asparaginase. Include a control group with medium only.
-
Incubate the plate for the desired treatment period (e.g., 48 hours)[2].
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C[2].
-
Centrifuge the plate at 1600 rpm for 15 minutes and carefully discard the supernatant[2].
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
L-Asparaginase: Asparagine Depletion Assay (HPLC)
This assay quantifies the depletion of L-asparagine in a biological sample (e.g., serum) following treatment with L-asparaginase.
Materials:
-
Serum samples from patients treated with L-asparaginase
-
4% sulfosalicylic acid
-
o-phthalaldehyde (OPA) derivatization reagent
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
To a serum sample, add an equal volume of 4% sulfosalicylic acid to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Mix the supernatant with the OPA derivatization reagent to form fluorescent derivatives of the amino acids.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a C18 reverse-phase column with an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification:
-
Identify the L-asparagine peak based on its retention time compared to a standard.
-
Quantify the concentration of L-asparagine by comparing the peak area to a standard curve.
-
Conclusion
This compound and L-asparaginase inhibit cancer cell growth through fundamentally different metabolic interventions. L-asparaginase has a proven clinical track record, particularly in ALL, with a well-characterized mechanism of action and a growing understanding of its impact on cellular signaling. The quantitative data for its efficacy against various cancer cell lines is also relatively well-documented.
Hadacidin, while demonstrating a clear and potent inhibitory effect on a crucial enzyme in purine biosynthesis, lacks extensive recent investigation into its anti-cancer efficacy across a broad range of cancer types. The absence of readily available IC50 values for hadacidin in contemporary cancer cell line studies presents a significant gap in our ability to directly compare its potency with established chemotherapeutic agents like L-asparaginase.
For drug development professionals, L-asparaginase serves as a model for exploiting metabolic vulnerabilities in cancer. Future research into hadacidin could focus on a systematic evaluation of its cytotoxicity against a panel of cancer cell lines to establish its therapeutic potential and to identify cancer types that may be particularly susceptible to the inhibition of de novo purine synthesis. Furthermore, a deeper investigation into the downstream signaling effects of hadacidin could reveal novel therapeutic combinations and strategies.
References
- 1. Asparaginase in the Treatment of Acute Lymphoblastic Leukemia in Adults: Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. l-Asparaginase synergizes with etoposide via the PI3K/Akt/mTOR pathway in Epstein-Barr virus-positive Burkitt lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTEN/PI3K/Akt pathway alters sensitivity of T-cell acute lymphoblastic leukemia to L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities [mdpi.com]
- 6. L-Asparaginase inhibits the rapamycin-targeted signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparative study of hadacidin's anticancer activity across various tumor types
Mechanism of Action: Inhibition of Purine Biosynthesis
Hadacidin's primary anticancer effect stems from its role as an inhibitor of adenylosuccinate synthetase.[1] This enzyme is a critical component of the de novo purine biosynthesis pathway, which is essential for the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of DNA and RNA. By blocking this pathway, hadacidin disrupts nucleic acid synthesis, which is particularly detrimental to rapidly proliferating cancer cells.
Historical Anticancer Activity
Initial studies demonstrated hadacidin's ability to inhibit the growth of specific tumors. Research from the 1960s reported its activity against human adenocarcinoma-1 grown in embryonated eggs and Ehrlich ascites carcinoma cells in mice.[1][2] One study noted that a concentration of 5 mM hadacidin was required to achieve 100% inhibition of adenylosuccinate synthetase, though this does not represent a cellular IC50 value, which is typically much lower for effective anticancer agents.[3] Unfortunately, these early findings have not been followed by extensive comparative studies in a modern context.
Comparative Anticancer Activity Data
Due to the lack of publicly available comparative data, the following table is presented as a template for researchers to populate with experimental results from future studies on hadacidin.
| Tumor Type | Cell Line | Hadacidin IC50 (µM) | Reference |
| Breast Cancer | e.g., MCF-7 | Data not available | |
| Lung Cancer | e.g., A549 | Data not available | |
| Colon Cancer | e.g., HCT116 | Data not available | |
| Prostate Cancer | e.g., PC-3 | Data not available | |
| Leukemia | e.g., K562 | Data not available | |
| Melanoma | e.g., A375 | Data not available |
Experimental Protocols
To facilitate standardized and reproducible research on hadacidin's anticancer activity, the following detailed experimental protocol for determining the half-maximal inhibitory concentration (IC50) using a cell viability assay is provided.
Protocol: Determination of IC50 by MTT Assay
-
Cell Seeding:
-
Culture cancer cell lines in appropriate complete growth medium.
-
Trypsinize and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of hadacidin in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the hadacidin stock solution in complete growth medium to achieve a range of final concentrations for testing.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of hadacidin.
-
Include control wells with medium and the solvent used for the stock solution at the same final concentration as in the treated wells.
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.02 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each hadacidin concentration relative to the solvent control.
-
Plot the percentage of cell viability against the logarithm of the hadacidin concentration and use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams visualize the mechanism of action of hadacidin and a typical experimental workflow for its evaluation.
Caption: Mechanism of Hadacidin Action.
Caption: IC50 Determination Workflow.
Conclusion and Future Directions
Hadacidin represents a compound with a well-defined biochemical mechanism that targets a fundamental pathway for cancer cell proliferation. However, the lack of recent and comparative studies on its anticancer activity across a range of tumor types is a significant limitation. To fully assess its potential as a modern therapeutic agent, further research is imperative. This should include comprehensive in vitro studies to determine its IC50 values against a diverse panel of cancer cell lines, as well as in vivo studies in various tumor models to evaluate its efficacy and safety. Such data would be invaluable for determining whether hadacidin or its derivatives warrant further development in the field of oncology.
References
Evaluating the Potency and Specificity of Hadacidin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, and its synthetic analogues represent a class of small molecules with significant potential as inhibitors of adenylosuccinate synthetase (AdSS). This enzyme plays a crucial role in the de novo purine biosynthesis pathway, making it an attractive target for the development of anticancer and antimicrobial agents. This guide provides a comparative evaluation of the potency and specificity of different hadacidin analogues, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of novel AdSS inhibitors.
Potency of Hadacidin and its Analogues
The following table summarizes the known inhibitory activities of hadacidin and various analogues against adenylosuccinate synthetase from Dictyostelium discoideum.
| Compound | Structure | % Inhibition at 5 mM | Ki (µM) |
| Hadacidin | N-formyl-N-hydroxyglycine | 100%[2][3] | 86[2][3] |
| N-acetyl-N-hydroxyglycine | 50-75%[2][3] | Not Reported | |
| N-formylglycine | 50-75%[2][3] | Not Reported | |
| N-acetylglycine | 50-75%[2][3] | Not Reported | |
| N-hydroxyglycine | 50-75%[2][3] | Not Reported | |
| N-(thiocarboxy)-L-aspartic anhydride | 27%[2][3] | Not Reported | |
| N-benzoylglycine | 6%[2][3] | Not Reported | |
| N-formylsarcosine | No effect[2][3] | Not Reported | |
| N-acetylmethionine | No effect[2][3] | Not Reported | |
| O-methylpyruvate oxime | No effect[2][3] | Not Reported | |
| Hadacidin methylester | No effect[2][3] | Not Reported |
Note: The percentage inhibition data is based on a single concentration (5 mM) and may not directly correlate with the IC50 values. However, it provides a useful preliminary comparison of the relative potencies of these analogues. The data suggests that the N-formyl-N-hydroxyglycine scaffold is crucial for potent inhibition of AdSS.[1]
Specificity of Hadacidin Analogues
Hadacidin's mechanism of action is its specific inhibition of adenylosuccinate synthetase. As an analogue of L-aspartate, it binds to the aspartate binding site of the enzyme, preventing the normal progression of the purine biosynthesis pathway. The specificity of hadacidin analogues is a critical factor in their development as therapeutic agents, as off-target effects can lead to toxicity.
The evaluation of specificity typically involves screening the compounds against a panel of other enzymes, particularly those involved in related metabolic pathways. While detailed specificity profiles for all the listed analogues are not widely published, the available data indicates that the inhibitory activity is primarily directed against AdSS. The lack of activity from several closely related analogues (e.g., N-formylsarcosine, hadacidin methylester) at a high concentration suggests a high degree of structural specificity for binding to the active site of AdSS.[2][3]
Experimental Protocols
Purification of Adenylosuccinate Synthetase
A reliable source of purified adenylosuccinate synthetase is essential for in vitro inhibition assays. The enzyme can be purified from various sources, including microbial, plant, and animal tissues, or expressed recombinantly.
Example Protocol for Purification from E. coli: [4]
-
Cell Lysis: Resuspend E. coli cells overexpressing AdSS in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF) and lyse by sonication or high-pressure homogenization.
-
Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes) to remove cell debris.
-
Affinity Chromatography: If the recombinant protein has a tag (e.g., His-tag), use an appropriate affinity chromatography resin (e.g., Ni-NTA agarose) for initial purification. Elute the bound protein with an imidazole gradient.
-
Ion-Exchange Chromatography: Further purify the protein using an anion-exchange column (e.g., Q-Sepharose). Elute with a salt gradient (e.g., 0-1 M NaCl).
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column (e.g., Superdex 200) to separate the enzyme from any remaining contaminants and to confirm its native oligomeric state.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Adenylosuccinate Synthetase Inhibition Assay
The activity of AdSS can be monitored by measuring the formation of the product, adenylosuccinate, or the consumption of the substrates. Both spectrophotometric and HPLC-based methods are commonly used.
a) Continuous Spectrophotometric Assay:
This method relies on the difference in absorbance between the substrate IMP and the product adenylosuccinate at a specific wavelength.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM HEPES buffer, pH 7.8
-
10 mM MgCl2
-
100 mM KCl
-
0.2 mM GTP
-
1 mM L-aspartate
-
Purified adenylosuccinate synthetase (e.g., 1-5 µg)
-
Varying concentrations of the hadacidin analogue (or vehicle control).
-
-
Initiation: Start the reaction by adding 0.1 mM IMP.
-
Measurement: Monitor the increase in absorbance at 280 nm over time using a spectrophotometer. The initial rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage inhibition for each analogue concentration relative to the control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This method allows for the direct quantification of both substrates and products, providing a more detailed analysis of the reaction.
Protocol:
-
Reaction: Set up the enzymatic reaction as described in the spectrophotometric assay.
-
Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).
-
Neutralization and Centrifugation: Neutralize the samples with a base (e.g., KOH) and centrifuge to remove the precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Mobile Phase: A gradient of a low-pH buffer (e.g., 50 mM potassium phosphate, pH 3.5) and an organic solvent (e.g., methanol).
-
Detection: Monitor the elution of IMP, GTP, adenylosuccinate, and GDP at their respective absorbance maxima (around 254 nm).
-
-
Data Analysis: Quantify the peak areas of the substrates and products to determine the reaction rate. Calculate the percentage inhibition and IC50 values as described above.
Visualizations
Caption: De novo purine biosynthesis pathway highlighting the role of AdSS and its inhibition by hadacidin analogues.
Caption: General experimental workflow for evaluating hadacidin analogue potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Overproduction, purification, and characterization of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hadacidin-Induced Gene Expression Changes: A Comparative Guide to qPCR and its Alternatives
For researchers, scientists, and drug development professionals, understanding the precise molecular effects of a compound is paramount. Hadacidin, an inhibitor of adenylosuccinate synthetase, disrupts the de novo purine biosynthesis pathway, a fundamental process for cell growth and proliferation. This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common techniques for validating the downstream gene expression changes induced by hadacidin, supported by experimental protocols and data.
The Gold Standard: Quantitative PCR (qPCR)
Quantitative PCR, also known as real-time PCR, is a powerful and widely used technique to measure the abundance of specific nucleic acid sequences in a sample.[1][2] It is often considered the "gold standard" for validating gene expression data obtained from high-throughput methods like microarrays and RNA sequencing (RNA-Seq).[1][3] The high sensitivity and specificity of qPCR make it an ideal choice for confirming subtle changes in the expression of target genes following treatment with a compound like hadacidin.
How it Works:
qPCR measures the amplification of a targeted DNA molecule in real-time, cycle by cycle. This is achieved by using fluorescent dyes or probes that bind to the amplified DNA, with the fluorescence signal being proportional to the amount of amplified product. By measuring the cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq value), the initial amount of the target nucleic acid can be accurately quantified.
Comparison of Gene Expression Validation Methods
While qPCR is a robust method for targeted gene expression analysis, other techniques offer broader, genome-wide insights. The choice of method depends on the specific research question, the number of genes to be analyzed, and budgetary considerations.
| Feature | qPCR (Quantitative PCR) | Microarray Analysis | RNA-Sequencing (RNA-Seq) |
| Principle | Targeted amplification and real-time detection of specific DNA sequences. | Hybridization of labeled cDNA to an array of known DNA probes. | High-throughput sequencing of the entire transcriptome. |
| Primary Application | Validation of expression changes in a small number of target genes. | High-throughput analysis of the expression of thousands of pre-defined genes. | Genome-wide discovery of novel transcripts and quantification of all expressed genes. |
| Sensitivity | Very high; can detect low-abundance transcripts. | Moderate to high, depending on the platform and probe design. | High; can detect a wide dynamic range of expression levels. |
| Specificity | Very high, determined by the specificity of the primers. | Can be affected by cross-hybridization, leading to potential false positives. | High; can distinguish between different isoforms of the same gene. |
| Quantitative Accuracy | High, considered the gold standard for quantification. | Relative quantification; less precise than qPCR. | High, provides digital gene expression counts. |
| Cost per Sample | Low for a small number of genes. | Moderate to high, depending on the array density. | High, but decreasing. |
| Throughput | Low to moderate. | High. | Very high. |
| Novel Discovery | No, limited to pre-selected targets. | No, limited to the probes on the array. | Yes, can identify novel transcripts, splice variants, and gene fusions. |
Experimental Workflow & Signaling Pathways
To effectively validate the gene expression changes induced by hadacidin, a well-defined experimental workflow is crucial. This typically involves cell culture and treatment, RNA extraction, reverse transcription to cDNA, and finally, qPCR analysis.
Caption: Experimental workflow for qPCR validation of hadacidin-induced gene expression changes.
Hadacidin's primary mechanism of action is the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. This disruption leads to a depletion of purine nucleotides, which can have profound downstream effects on cellular signaling and gene expression. For instance, the reduction in cellular energy currency (ATP and GTP) can impact signaling pathways that are sensitive to the cell's metabolic state, such as the mTORC1 pathway, which is a key regulator of cell growth and proliferation. Inhibition of this pathway can lead to changes in the expression of genes involved in cell cycle progression and apoptosis.
Caption: Simplified signaling pathway of hadacidin's effect on gene expression.
Quantitative Data Presentation
The following table presents hypothetical data from a qPCR experiment validating the change in expression of two target genes, a cell cycle regulator (Gene A) and a pro-apoptotic gene (Gene B), in cancer cells treated with hadacidin. The data is presented as fold change relative to a vehicle-treated control, normalized to a stable housekeeping gene.
| Gene | Treatment | Average Cq | ΔCq (Target - Housekeeping) | ΔΔCq (Treated - Control) | Fold Change (2^-ΔΔCq) |
| Gene A (Cell Cycle Regulator) | Control | 22.5 | 2.5 | 0 | 1.0 |
| Hadacidin | 24.0 | 4.0 | 1.5 | 0.35 | |
| Gene B (Pro-Apoptotic) | Control | 25.8 | 5.8 | 0 | 1.0 |
| Hadacidin | 24.3 | 4.3 | -1.5 | 2.83 |
These results would suggest that hadacidin treatment leads to a downregulation of the cell cycle regulator (Gene A) and an upregulation of the pro-apoptotic gene (Gene B), consistent with an anti-proliferative effect.
Detailed Experimental Protocol: qPCR Validation
This protocol outlines the key steps for validating hadacidin-induced gene expression changes using a two-step SYBR Green-based qPCR assay.
1. Cell Culture and Treatment:
-
Seed cancer cells at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of hadacidin or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
2. Total RNA Extraction:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column kit or phenol-chloroform extraction.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
3. RNA Quality and Quantity Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.
4. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Commercially available kits provide optimized reagents and protocols.
5. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for the target gene(s) and a stable housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add an equal amount of diluted cDNA to each well.
-
Include no-template controls (NTCs) to check for contamination.
6. Real-Time PCR Amplification:
-
Perform the qPCR run on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
7. Data Analysis:
-
Determine the Cq values for each sample and gene.
-
Normalize the Cq values of the target genes to the Cq value of the housekeeping gene (ΔCq).
-
Calculate the fold change in gene expression using the comparative Ct (ΔΔCt) method.[4]
By following this comprehensive guide, researchers can effectively utilize qPCR to validate and quantify the specific gene expression changes induced by hadacidin, providing crucial insights into its mechanism of action and therapeutic potential.
References
- 1. oaepublish.com [oaepublish.com]
- 2. [PDF] Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. biostate.ai [biostate.ai]
- 4. Drug‐Induced Differential Gene Expression Analysis on Nanoliter Droplet Microarrays: Enabling Tool for Functional Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Adenylosuccinate Synthetase Knockdown vs. Hadacidin Inhibition using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for studying the function of adenylosuccinate synthetase (ADSS): siRNA-mediated knockdown and chemical inhibition by hadacidin. We present detailed experimental protocols, a comparative data summary, and visual workflows to assist researchers in selecting the appropriate technique for their experimental needs and in interpreting the resulting data from Western blot analysis.
Adenylosuccinate synthetase is a crucial enzyme in the de novo purine biosynthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP)[1][2][3]. Understanding its regulation and function is vital in various research fields, including cancer biology and metabolic disorders.
Distinguishing Knockdown from Inhibition
It is critical to understand the fundamental difference between knocking down a protein and inhibiting its activity.
-
siRNA Knockdown: This technique reduces the expression of the target protein by degrading its corresponding mRNA. Consequently, a successful knockdown will result in a significantly lower total amount of the ADSS protein within the cell.
-
Hadacidin Inhibition: Hadacidin is a potent inhibitor of ADSS[4][5][6]. It functions by binding to the enzyme, likely at the aspartate binding site, thereby blocking its catalytic activity[7][8]. Importantly, this inhibition does not typically affect the total cellular concentration of the ADSS protein itself, only its ability to function.
Western blot analysis is a powerful tool to differentiate between these two experimental outcomes.
Experimental Protocols
Detailed methodologies for inducing either ADSS knockdown via siRNA or inhibition via hadacidin, followed by protein analysis, are provided below.
Protocol 1: siRNA-Mediated Knockdown of Adenylosuccinate Synthetase
This protocol outlines the transient transfection of cells with siRNA targeting ADSS.
Materials:
-
Cell line of interest (e.g., HeLa, K-562)
-
Complete cell culture medium
-
ADSS-specific siRNA and a non-targeting (scrambled) control siRNA[9][10]
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ADSS[11]
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete medium. Ensure cells are 60-80% confluent at the time of transfection[12].
-
siRNA-Lipid Complex Formation:
-
For each well, dilute a final concentration of 20-50 nM of ADSS siRNA or non-targeting control siRNA into 100 µl of Opti-MEM™.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µl of Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation[12].
-
-
Transfection: Add the 200 µl of siRNA-lipid complex dropwise to the respective wells.
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µl of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot Analysis: Proceed as described in the "Western Blot Protocol" below.
Protocol 2: Inhibition of Adenylosuccinate Synthetase with Hadacidin
This protocol describes the treatment of cells with hadacidin to inhibit ADSS activity.
Materials:
-
Same as in Protocol 1, with the exception of siRNA and transfection reagents.
-
Hadacidin (N-formyl-N-hydroxyglycine)[6]
-
Vehicle control (e.g., sterile water or DMSO, depending on hadacidin solvent)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Hadacidin Treatment:
-
Prepare a stock solution of hadacidin.
-
Once cells have adhered and are at the desired confluency, replace the medium with fresh complete medium containing the desired final concentration of hadacidin (e.g., 1-10 µM; the optimal concentration should be determined via a dose-response experiment)[14].
-
For the control group, add an equivalent volume of the vehicle.
-
-
Incubation: Incubate the cells for a period relevant to the biological question (e.g., 24-48 hours). Unlike siRNA knockdown, the effect of an inhibitor on enzyme activity is typically rapid.
-
Cell Lysis and Protein Quantification: Follow steps 5 and 6 from Protocol 1.
-
Western Blot Analysis: Proceed with the Western Blot Protocol below.
Western Blot Protocol
-
Sample Preparation: Mix a calculated volume of cell lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ADSS (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensity using image analysis software. Normalize the ADSS band intensity to the corresponding loading control band intensity.
Data Presentation and Expected Outcomes
The expected results from the Western blot analysis are summarized below. This table highlights the key difference: knockdown reduces protein levels, while inhibition does not.
| Experimental Condition | Target | Expected ADSS Protein Level (Relative to Control) | Interpretation |
| Untreated Control | - | 100% | Baseline ADSS protein expression. |
| Non-Targeting siRNA | Control for siRNA transfection | ~100% | No significant change in ADSS protein level. |
| ADSS siRNA | ADSS mRNA | Significantly < 100% | Successful knockdown of ADSS protein expression. |
| Vehicle Control | Control for hadacidin treatment | ~100% | No significant change in ADSS protein level. |
| Hadacidin Treatment | ADSS enzyme activity | ~100% | ADSS protein expression is unaffected by the inhibitor. |
Mandatory Visualizations
Signaling Pathway and Points of Intervention
The following diagram illustrates the simplified purine biosynthesis pathway, focusing on the role of ADSS and the distinct mechanisms of siRNA and hadacidin.
Caption: Mechanism of ADSS knockdown by siRNA vs. inhibition by hadacidin.
Experimental Workflow Comparison
This diagram provides a side-by-side comparison of the laboratory workflows for the two experimental approaches.
Caption: Comparative experimental workflow for knockdown vs. inhibition studies.
References
- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. Structure-function studies of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The mechanism of action of hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hadacidin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenylosuccinate Synthase Antibody - BSA Free (NBP3-10839) by Novus, Part of Bio-Techne [bio-techne.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Hadacidin: A Comparative Analysis of In Vitro and In Vivo Anti-Tumor Effects
A critical evaluation of hadacidin, an inhibitor of de novo purine biosynthesis, reveals a historical foundation for its anti-tumor activity. However, a notable scarcity of recent, comprehensive data hinders a direct contemporary comparison of its efficacy in laboratory settings versus living organisms.
Hadacidin, a naturally occurring N-formyl derivative of L-aspartic acid, exerts its anti-neoplastic effects primarily by inhibiting adenylosuccinate synthetase. This enzyme plays a crucial role in the de novo synthesis of purine nucleotides, which are essential for DNA and RNA replication in rapidly dividing cancer cells. While early studies in the 1960s established its growth-inhibitory properties, a thorough modern assessment of its comparative anti-tumor effects is challenging due to the limited availability of recent, quantitative in vitro and in vivo studies.
In Vitro Anti-Tumor Effects
Early research demonstrated that hadacidin can inhibit the growth of various tumor cells in culture. The primary mechanism of action is the disruption of purine biosynthesis, leading to a depletion of the building blocks necessary for nucleic acid synthesis and subsequent cell cycle arrest and inhibition of proliferation.
In Vivo Anti-Tumor Effects
Historical in vivo studies using animal models, such as mice with transplanted tumors, provided initial evidence of hadacidin's ability to impede tumor growth. These early investigations laid the groundwork for understanding its potential as a systemic anti-cancer agent.
Similar to the in vitro data, there is a significant gap in recent, detailed in vivo studies. Comprehensive data on its efficacy in various xenograft or syngeneic tumor models, including tumor growth inhibition, survival analysis, and optimal dosing regimens, are not extensively reported in contemporary scientific literature.
Mechanism of Action: Targeting Purine Synthesis
Hadacidin's primary molecular target is adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway. By competitively inhibiting this enzyme, hadacidin blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). This targeted inhibition disrupts the supply of essential purine nucleotides required for the proliferation of cancer cells.
Caption: Mechanism of action of hadacidin in the de novo purine biosynthesis pathway.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of hadacidin (or a vehicle control) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives hadacidin via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves and statistical analysis are used to evaluate the anti-tumor efficacy of hadacidin.
Caption: General experimental workflow for evaluating the anti-tumor effects of hadacidin.
Conclusion
Hadacidin represents an early example of a targeted anti-cancer agent with a well-defined mechanism of action. Its ability to inhibit de novo purine biosynthesis provides a clear rationale for its anti-tumor effects. However, the lack of recent and comprehensive in vitro and in vivo data makes a direct and detailed comparison of its efficacy in these two settings difficult. Further research, including rigorous testing against a wide range of cancer cell lines and in modern, well-characterized animal models, would be necessary to fully elucidate the therapeutic potential of hadacidin in the current landscape of oncology drug development. Such studies would be crucial to generate the quantitative data needed for a thorough comparative analysis and to determine if this historical compound warrants renewed interest.
Validating Hadacidin's Specificity for Adenylosuccinate Synthetase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental approaches to validate the specificity of hadacidin for its target enzyme, adenylosuccinate synthetase (ADSS). Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, functions as a competitive inhibitor of ADSS by mimicking the substrate L-aspartate.[1] This guide outlines key experiments, presents available data, and offers detailed protocols to assess hadacidin's potency and selectivity against its target.
Comparative Inhibitory Activity of Hadacidin
Adenylosuccinate synthetase is a critical enzyme in the de novo and salvage pathways of purine biosynthesis. While hadacidin has been identified as a potent inhibitor, its efficacy varies across species. The following table summarizes the available inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of hadacidin against ADSS from different organisms. For comparison, data for other known ADSS inhibitors are also included where available.
| Inhibitor | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 |
| Hadacidin | Adenylosuccinate Synthetase | Escherichia coli | 0.49 µM | 3.5 µM |
| Hadacidin | Adenylosuccinate Synthetase | Dictyostelium discoideum | 86 µM | - |
| 6-Mercaptopurine | Adenylosuccinate Synthetase 1 (ADSS1) | Not Specified | Competitive inhibitor | - |
| 6-Thioinosine 5'-phosphate | Adenylosuccinate Synthetase | Ehrlich ascites-tumor cells | Non-competitive inhibitor | - |
| Alanosine | Adenylosuccinate Synthetase | Escherichia coli | - | - |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of hadacidin for ADSS, a series of biochemical and cellular assays are recommended. These experiments are designed to quantify its inhibitory potency against ADSS and to assess its potential off-target effects.
Enzymatic Inhibition Assay
This assay directly measures the effect of hadacidin on the enzymatic activity of purified ADSS. A continuous spectrophotometric method is commonly employed, which monitors the production of adenylosuccinate.
Protocol:
-
Enzyme and Substrate Preparation:
-
Purify recombinant human adenylosuccinate synthetase (isoforms ADSS1 and ADSS2).
-
Prepare stock solutions of inosine monophosphate (IMP), L-aspartate, and guanosine triphosphate (GTP) in the appropriate assay buffer.
-
Prepare a stock solution of hadacidin in the same buffer.
-
-
Assay Reaction:
-
In a UV-transparent 96-well plate, add the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl).
-
Add varying concentrations of hadacidin to the wells.
-
Add a fixed concentration of IMP and GTP.
-
Initiate the reaction by adding a fixed concentration of L-aspartate.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 280 nm, which corresponds to the formation of adenylosuccinate, over a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction velocity for each hadacidin concentration.
-
Plot the reaction velocity against the hadacidin concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
To determine the Ki and the mode of inhibition, repeat the assay with varying concentrations of L-aspartate.
-
Radioligand Binding Assay
This assay directly measures the binding of radiolabeled hadacidin to ADSS, providing a direct assessment of target engagement.
Protocol:
-
Reagent Preparation:
-
Synthesize or procure radiolabeled hadacidin (e.g., [14C]-hadacidin).
-
Prepare purified recombinant human ADSS.
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine a fixed amount of purified ADSS with increasing concentrations of [14C]-hadacidin.
-
For non-specific binding determination, include a parallel set of tubes with a high concentration of unlabeled hadacidin.
-
Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in the binding buffer to separate the protein-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the radioligand concentration and analyze the data using saturation binding kinetics to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Off-Target Selectivity Profiling
To assess the specificity of hadacidin, it is crucial to screen it against a panel of other human enzymes, particularly those that utilize L-aspartate as a substrate. This helps to identify potential off-target interactions that could lead to undesirable side effects. Commercial services are available that offer screening against large panels of enzymes, receptors, and ion channels.[2]
Experimental Workflow:
Purine Biosynthesis Pathway and Hadacidin's Site of Action
Hadacidin exerts its effect by inhibiting adenylosuccinate synthetase, which catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).
Conclusion
The validation of hadacidin's specificity for adenylosuccinate synthetase is a critical step in its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for quantifying its on-target potency and assessing its off-target liabilities. While data on the inhibition of human ADSS by hadacidin is currently limited, the methodologies described here can be readily applied to generate the necessary data for a comprehensive evaluation. A thorough understanding of hadacidin's specificity will be instrumental in guiding future drug discovery and development efforts targeting the purine biosynthesis pathway.
References
comparative metabolic profiling of cells treated with hadacidin and other inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of hadacidin, a known inhibitor of adenylosuccinate synthetase, with those of prominent inhibitors of the mTOR and glycolysis pathways. Understanding the distinct and overlapping metabolic reprogramming induced by these agents is crucial for elucidating their mechanisms of action and identifying potential therapeutic synergies or vulnerabilities in drug development.
Introduction
Cells dynamically regulate their metabolism to support growth, proliferation, and survival. Targeting cellular metabolism has emerged as a promising strategy in various diseases, including cancer. This guide focuses on a comparative metabolic profiling of three classes of metabolic inhibitors:
-
Hadacidin: An inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[1][2] Its action primarily disrupts the synthesis of adenosine monophosphate (AMP).
-
mTOR Inhibitors (Rapamycin and AZD8055): These agents target the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism. Rapamycin is an allosteric inhibitor of mTOR complex 1 (mTORC1), while AZD8055 is an ATP-competitive inhibitor of both mTORC1 and mTORC2.[3][4][5]
-
Glycolysis Inhibitors (2-Deoxy-D-glucose - 2-DG): 2-DG is a glucose analog that competitively inhibits hexokinase, the first enzyme in the glycolytic pathway, leading to a blockade of glucose metabolism and ATP production.[6][7]
This comparison aims to provide a clear overview of the metabolic signatures associated with the inhibition of these distinct but interconnected metabolic nodes.
Quantitative Metabolic Profiling
The following tables summarize the quantitative changes in key metabolites observed in cells treated with mTOR and glycolysis inhibitors. It is important to note that direct comparative quantitative metabolomics data for hadacidin is limited in publicly available literature. The metabolic impact of hadacidin is primarily inferred from its known enzymatic target.
Table 1: Comparative Metabolic Effects of mTOR Inhibitors (Rapamycin vs. AZD8055) in Cancer Cells [3][4]
| Metabolic Pathway | Metabolite | Rapamycin (mTORC1 inhibitor) | AZD8055 (mTORC1/2 inhibitor) | Cell Line |
| Glycolysis | Glucose | Modest Decrease | Significant Decrease | HCT-116 (Colon) |
| Lactate | Modest Decrease | Significant Decrease | HCT-116 (Colon) | |
| Amino Acid Metabolism | Various Amino Acids | Broad Effects | Broad Effects (more pronounced) | MDA-MB-231, MDA-MB-453 (Breast) |
| Lipid Metabolism | Fatty Acids | Altered Pattern | Opposite Altered Pattern | In vivo (rodent model) |
| Glycerophospholipids | Altered Pattern | Opposite Altered Pattern | In vivo (rodent model) |
Note: "Significant Decrease" indicates a more potent effect compared to the other inhibitor. "Opposite Altered Pattern" refers to distinct and contrasting changes in the lipid profiles induced by the two inhibitors.
Table 2: Metabolic Effects of the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG) in Cancer Cells [6][7]
| Metabolic Pathway | Metabolite | Fold Change vs. Control | Cell Line |
| Glycolysis | Glucose-6-phosphate | Increased | SCC15 (Oral Squamous Carcinoma) |
| Lactate | Decreased | SCC15 (Oral Squamous Carcinoma) | |
| ATP | Decreased | L929 (Murine Fibrosarcoma) | |
| Pentose Phosphate Pathway | PPP intermediates | Increased (compensatory) | - |
| Amino Acid Metabolism | Various Amino Acids | Altered | SCC15 (Oral Squamous Carcinoma) |
| Lipid Metabolism | Glycerophospholipids | Altered | SCC15 (Oral Squamous Carcinoma) |
| Sphingolipids | Altered | SCC15 (Oral Squamous Carcinoma) |
Qualitative Metabolic Effects of Hadacidin:
Hadacidin's primary metabolic impact stems from the inhibition of adenylosuccinate synthetase.[2] This leads to:
-
Inhibition of de novo AMP synthesis: This is the most direct and significant metabolic consequence.
-
Accumulation of IMP: As the substrate for adenylosuccinate synthetase, inosine monophosphate (IMP) levels are expected to increase.
-
Depletion of Adenine Nucleotide Pools: Reduced AMP synthesis can lead to a decrease in the overall pool of adenine nucleotides (ADP, ATP).[8]
-
Potential Effects on Guanine Nucleotide Pools: The purine biosynthesis pathway is interconnected, and alterations in the adenine branch may indirectly affect guanine nucleotide levels.
Direct quantitative comparisons of these changes with those induced by mTOR and glycolysis inhibitors are necessary to fully understand the comparative metabolic landscape.
Experimental Protocols
To generate the comparative metabolomics data presented, the following general experimental protocols are typically employed.
1. Cell Culture and Inhibitor Treatment:
-
Cell Lines: Select appropriate cell lines relevant to the research question (e.g., cancer cell lines known to be sensitive to the inhibitors).
-
Culture Conditions: Maintain cells in standard culture conditions (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Treat cells with the inhibitors at predetermined concentrations (e.g., based on IC50 values) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
3. Metabolomic Analysis (LC-MS/MS):
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS), such as a Q-Exactive or Triple Quadrupole instrument.[1][9]
-
Chromatography: Separate metabolites using a suitable chromatography column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for hydrophilic interaction liquid chromatography).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. For targeted analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify specific metabolites.[9] For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra.
-
Data Analysis: Process the raw data using specialized software (e.g., Xcalibur, MassHunter, or open-source tools like XCMS) for peak picking, alignment, and integration. Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a library of known standards. Quantify metabolites by measuring the area under the peak.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by hadacidin, mTOR inhibitors, and glycolysis inhibitors.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative metabolomics study.
Conclusion
This guide provides a framework for comparing the metabolic consequences of inhibiting three distinct and critical metabolic pathways. While quantitative data for mTOR and glycolysis inhibitors offer insights into their specific metabolic reprogramming effects, the lack of comparable data for hadacidin highlights a key area for future research. Direct, head-to-head metabolomic comparisons of hadacidin with other metabolic inhibitors will be invaluable for a comprehensive understanding of their cellular impacts and for the rational design of combination therapies in various disease contexts. The provided protocols and workflows serve as a guide for researchers aiming to fill these knowledge gaps.
References
- 1. Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. Comparison of the effects of rapamycin and AZD8055 on colon cancer cells through UPLC-MS/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of dual mTORC1/2 inhibitor AZD8055 and mTORC1 inhibitor rapamycin on the metabolism of breast cancer cells using proton nuclear magnetic resonance spectroscopy metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative metabolomics and lipidomics study to evaluate the metabolic differences between first- and second-generation mammalian or mechanistic target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of adenine nucleotide synthesis: effect on tight junction structure and function of clone 4 MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Hadacidin Sodium
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical waste. Hadacidin sodium, an inhibitor of AMP synthesis with anticancer properties, requires careful handling and disposal to protect personnel and the environment.[1][2] Adherence to established protocols is crucial for maintaining a safe and compliant laboratory environment.
Immediate Safety and Disposal Protocol
The following step-by-step guide provides a clear procedure for the safe disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) dedicated to this compound, it should be treated as a hazardous chemical waste.
Step 1: Waste Identification and Classification
-
Characterize the Waste: Determine if the this compound waste is in a solid, liquid (aqueous or solvent-based), or mixed form.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[3][4] Specifically, keep it separate from strong acids, bases, and oxidizers to prevent dangerous reactions.[5] Collect aqueous waste separately from organic solvent waste.[6]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste. For aqueous solutions, high-density polyethylene (HDPE) or glass containers are suitable.[3][4]
-
Proper Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name: Sodium N-formyl-N-hydroxyglycinate
-
Concentration (if applicable)
-
Date of waste accumulation start[4]
-
Any other components in the waste mixture
-
Step 3: Accumulation and Storage
-
Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area at or near the point of generation.[5]
-
Secure Storage: Keep the container tightly sealed except when adding waste.[3][4][6] Store it in a well-ventilated area, away from heat and sources of ignition.[7] Ensure secondary containment, such as a spill tray, is in place.[3]
Step 4: Disposal Request and Pickup
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[5][8] Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for professional waste collection and disposal.[4][5]
-
Provide Documentation: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the label.
Key Data for this compound Disposal
| Property | Value/Information | Source |
| Chemical Name | Sodium N-formyl-N-hydroxyglycinate | [9] |
| Molecular Formula | C₃H₄NNaO₄ | [9] |
| Molecular Weight | 141.06 g/mol | [10] |
| Appearance | Solid (Assumed) | N/A |
| Known Hazards | Inhibitor of AMP synthesis, potential anticancer activity. Treat as hazardous. | [1][2] |
| Incompatibilities | Strong acids, strong bases, oxidizing agents. | General chemical safety guidelines |
| Recommended Container | High-density polyethylene (HDPE) or glass. | [3][4] |
| Disposal Method | Hazardous chemical waste pickup by authorized personnel. | [4][5] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [5][8] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. tandfonline.com [tandfonline.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. youtube.com [youtube.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. acs.org [acs.org]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Hadacidin, monosodium salt | C3H4NNaO4 | CID 23675940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hadacidin Sodium
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of Hadacidin sodium, a potent inhibitor of AMP synthesis with noted anticancer activity. Due to its biological effects, stringent adherence to these protocols is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Standard |
| Gloves | Chemotherapy-tested nitrile gloves. Double-gloving is required. | ASTM D6978-05 |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene. Must be impermeable to liquids. | |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. Mandatory when handling powders or creating aerosols. | Fit-testing required |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields are required for all procedures. A full-face shield is necessary when there is a risk of splashing. | ANSI Z87.1 |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing exposure risk at every stage of the handling process.
Receiving and Storage
-
Inspect on Arrival : Upon receipt, inspect the packaging for any signs of damage. If the container is compromised, implement spill procedures immediately.
-
Wear PPE : When handling incoming containers, which may have trace contamination, wear at least a single pair of chemotherapy-tested gloves.[1]
-
Dedicated Storage : Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
Handling and Preparation
All manipulations of this compound should occur within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the environment.[2]
Step-by-Step Handling Protocol:
-
Prepare the Work Area : Decontaminate the interior of the BSC. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble Supplies : Gather all necessary equipment, including a designated chemotherapy waste container, and place them inside the BSC.
-
Drug Reconstitution : Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[2] Whenever feasible, employ a closed-system drug-transfer device (CSTD) to minimize the generation of aerosols.[2]
-
Post-Procedure Decontamination : Wipe down all surfaces of the BSC after completion. Dispose of all consumables as hazardous waste.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated PPE | Carefully remove PPE to avoid skin contact and place it in a designated chemotherapy waste container. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant chemotherapy sharps container. |
| Labware and Consumables | All contaminated labware (e.g., vials, pipette tips, absorbent pads) must be disposed of in a chemotherapy waste bag. |
Emergency Procedures: Chemical Spill Management
In the event of a spill, immediate and appropriate action is required. All laboratories handling this compound must have a dedicated chemotherapy spill kit readily available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
